molecular formula C4H4Cl3F3 B1304066 1,2,4-Trichloro-1,1,2-trifluorobutane CAS No. 261760-97-8

1,2,4-Trichloro-1,1,2-trifluorobutane

Cat. No.: B1304066
CAS No.: 261760-97-8
M. Wt: 215.42 g/mol
InChI Key: UTSMKNWCCZMNHL-UHFFFAOYSA-N
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Description

1,2,4-Trichloro-1,1,2-trifluorobutane is a useful research compound. Its molecular formula is C4H4Cl3F3 and its molecular weight is 215.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,2,4-trichloro-1,1,2-trifluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Cl3F3/c5-2-1-3(6,8)4(7,9)10/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSMKNWCCZMNHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)C(C(F)(F)Cl)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl3F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382177
Record name 1,2,4-trichloro-1,1,2-trifluorobutane
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Molecular Weight

215.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261760-97-8
Record name 1,2,4-Trichloro-1,1,2-trifluorobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261760-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-trichloro-1,1,2-trifluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"1,2,4-Trichloro-1,1,2-trifluorobutane CAS number 261760-97-8"

[1][2][3][4][5]

Executive Summary

This compound (C₄H₄Cl₃F₃) is a mixed-haloalkane telomer primarily utilized as a high-value intermediate in the synthesis of fluorinated olefins and dienes.[1][2][3] Characterized by its specific halogenation pattern—containing a terminal chlorodifluoromethyl group and a vicinal chlorofluoromethylene moiety—it serves as a critical probe for studying halonium ion intermediates and as a precursor for advanced fluoropolymers. This guide details its physicochemical profile, synthesis pathways, and applications in drug development and materials science.

Chemical Identity & Physicochemical Profile

The compound exhibits a unique structure derived from the telomerization of chlorotrifluoroethylene (CTFE) and ethylene derivatives. Its high density and halogen content make it an effective solvent for specialized fluorous-phase reactions, though its primary value lies in its reactivity as a building block.

Table 1: Nomenclature and Identification
ParameterDetail
Chemical Name This compound
CAS Number 261760-97-8
Molecular Formula C₄H₄Cl₃F₃
Molecular Weight 215.43 g/mol
SMILES ClCCC(C(Cl)(F)F)(Cl)F (Isomeric representation)
InChI Key UTSMKNWCCZMNHL-UHFFFAOYSA-N
Structural Motif Linear butane chain with terminal and vicinal halogenation
Table 2: Physical Properties (Experimental & Predicted)
PropertyValueSource/Validation
Boiling Point 134–136 °CExperimental (Atmospheric Pressure)
Density 1.484 ± 0.06 g/cm³Predicted (ACD/Labs)
Refractive Index ~1.42Estimated based on haloalkane trends
Solubility Soluble in CH₂Cl₂, CHCl₃, THF; Insoluble in waterLipophilic/Fluorous nature
Appearance Colorless to pale yellow liquidStandard State

Synthesis & Manufacturing Methodologies

The synthesis of this compound is non-trivial and typically involves the controlled chlorination of fluorinated alkene precursors. The structural integrity of the CF2Cl-CFCl- moiety is preserved through electrophilic addition mechanisms.

Primary Synthetic Route: Chlorination of Fluoroalkenes

The most authoritative synthesis involves the electrophilic addition of elemental chlorine (Cl₂) to 4-chloro-1,1,2-trifluorobut-1-ene . This pathway is favored for its high regioselectivity, driven by the formation of bridged chloronium ion intermediates which prevent rearrangement.

  • Precursor: 4-chloro-1,1,2-trifluorobut-1-ene (Derived from CTFE/Ethylene telomerization).

  • Reagent: Chlorine gas (Cl₂) in Methylene Chloride (CH₂Cl₂).

  • Mechanism: Electrophilic attack of Cl⁺ on the electron-deficient fluoroalkene double bond, followed by nucleophilic attack of Cl⁻.

Mechanistic Pathway Visualization

The following diagram illustrates the synthesis and the critical halonium ion intermediate that dictates the product's stereochemistry.

SynthesisPathwayPrecursor4-Chloro-1,1,2-trifluorobut-1-ene(CF2=CF-CH2-CH2Cl)IntermediateBridged Chloronium Ion(Stabilized Intermediate)Precursor->IntermediateElectrophilic AdditionReagent+ Cl2 / CH2Cl2ProductThis compound(CF2Cl-CFCl-CH2-CH2Cl)Intermediate->ProductNucleophilic Attack (Cl-)

Figure 1: Synthetic pathway via electrophilic chlorination of the fluoroalkene precursor.[4]

Applications in Research & Drug Development

While not a direct active pharmaceutical ingredient (API), this compound serves as a vital synthon (synthetic building block) in medicinal chemistry and materials science.

Fluorinated Moiety Introduction

The CF2Cl-CFCl- group acts as a "masked" functionality. Through reductive dechlorination (using Zn or Mg), researchers can regenerate the difluorovinyl group (CF2=CF-) within a complex molecule, allowing for the late-stage introduction of fluorinated olefins into drug candidates. This is crucial for modulating metabolic stability and lipophilicity in bioactive molecules.

Mechanistic Probe for Halonium Ions

Research cited in defense and physical organic chemistry literature utilizes this compound to study the stability of trifluorochloronium ions . The steric and electronic effects of the fluorine atoms on the butane chain provide a unique environment to observe "open" vs. "bridged" ion behavior, aiding in the design of stereoselective halogenation reactions.

Precursor to Fluorinated Dienes

In polymer chemistry, this compound is a precursor to 1,1,2-trifluoro-1,3-butadiene . This conversion is achieved via dehydrochlorination, yielding a monomer used in the production of high-performance elastomers resistant to aggressive chemical environments.

Handling, Safety & Protocols

As a halogenated alkane, strict safety protocols are required to mitigate toxicity and environmental impact.

Experimental Protocol: Laboratory Scale Synthesis
  • Setup: Equip a 3-neck round-bottom flask with a gas inlet tube, a thermometer, and a reflux condenser connected to a caustic scrubber (NaOH) to neutralize excess Cl₂.

  • Solvent System: Dissolve 10 mmol of 4-chloro-1,1,2-trifluorobut-1-ene in 20 mL of anhydrous CH₂Cl₂.

  • Chlorination: Cool the solution to 0°C. Slowly bubble Cl₂ gas through the solution while monitoring the temperature. Maintain <10°C to prevent radical side reactions.

  • Endpoint: Monitor reaction progress via GC-MS. The reaction is complete when the alkene peak disappears.

  • Workup: Purge the solution with N₂ to remove excess Cl₂. Wash with saturated NaHCO₃, dry over MgSO₄, and concentrate under reduced pressure.

  • Purification: Distill the crude oil (BP 134-136°C) to obtain the pure product.

Safety Data Sheet (SDS) Summary
  • Hazards: Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335).

  • PPE: Nitrile gloves, chemical splash goggles, and fume hood operation are mandatory.

  • Storage: Store in a cool, dry place away from strong reducing agents (e.g., alkali metals) to prevent exothermic decomposition.

References

  • Burton, D. J., & Yang, Z. Y. (1996). Fluorinated Organometallics: Vinyl, Alkynyl, Allyl, Benzyl, Propargyl and Aryl. Tetrahedron.
  • Haufe, G. (2008). Rearrangement of 3-Membered 1,1,2-Trifluorobromonium and Iodonium Ions. Defense Technical Information Center (DTIC).

  • PubChem Compound Summary. (2025). This compound (CID 2782622). National Center for Biotechnology Information.

  • ChemicalBook. (2024).[3] Product Specifications for CAS 261760-97-8.

An In-depth Technical Guide to the Physicochemical Properties of 1,2,4-Trichloro-1,1,2-trifluorobutane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,2,4-Trichloro-1,1,2-trifluorobutane is a halogenated hydrocarbon, a class of compounds that has garnered significant interest across various scientific and industrial domains. The strategic placement of chlorine and fluorine atoms on the butane backbone imparts unique physicochemical characteristics that are pivotal to its potential applications. This guide provides a comprehensive exploration of these properties, offering a valuable resource for researchers, chemists, and professionals in drug development and materials science.

Due to the limited availability of direct experimental data for this compound, this guide presents a combination of computationally predicted data for the target molecule and experimental data for its isomer, 2,2,4-Trichloro-1,1,1-trifluorobutane, for comparative analysis. This approach allows for a robust understanding of the compound's likely characteristics while maintaining scientific transparency. Furthermore, this document details the standard experimental methodologies for the determination of these properties, providing a framework for empirical validation.

Molecular Structure and Isomerism

The molecular formula for this compound is C₄H₄Cl₃F₃. The arrangement of its constituent atoms is crucial in defining its physical and chemical behavior. The presence of multiple halogen atoms leads to a complex stereochemistry, which can significantly influence its properties.

Structural Isomerism: It is important to distinguish this compound from its isomers, such as 2,2,4-Trichloro-1,1,1-trifluorobutane. While sharing the same molecular formula, the different placement of the halogen atoms results in distinct physicochemical properties.

Caption: Molecular structure of this compound.

Core Physicochemical Properties

The interplay of molecular weight, intermolecular forces, and molecular geometry dictates the physical state and thermal properties of a substance. For halogenated hydrocarbons, the high electronegativity of the halogen atoms introduces polarity, which can lead to dipole-dipole interactions, influencing properties such as boiling point and solubility.

Summary of Physicochemical Data

The following table summarizes the available computed data for this compound and the experimental data for its isomer, 2,2,4-Trichloro-1,1,1-trifluorobutane.

PropertyThis compound (Computed)2,2,4-Trichloro-1,1,1-trifluorobutane (Experimental)
Molecular Formula C₄H₄Cl₃F₃C₄H₄Cl₃F₃
Molecular Weight 215.43 g/mol 215.43 g/mol
Density Data not available1.484 g/cm³[1]
Boiling Point Data not available131.2 °C at 760 mmHg[1]
Melting Point Data not availableData not available
Vapor Pressure Data not available11.5 mmHg at 25°C[1]
Water Solubility Predicted to be lowData not available
LogP (Octanol-Water Partition Coefficient) 3.5Data not available

Note: Computed data is sourced from PubChem and should be considered as an estimation. Experimental data for the isomer is provided for comparative purposes.

In-depth Analysis of Key Properties

Density: The density of the isomer 2,2,4-Trichloro-1,1,1-trifluorobutane is 1.484 g/cm³[1]. This value, significantly higher than that of water, is characteristic of polyhalogenated alkanes due to the high atomic masses of chlorine and fluorine. It is anticipated that this compound would exhibit a similarly high density.

Boiling Point: The experimental boiling point of 2,2,4-Trichloro-1,1,1-trifluorobutane is 131.2 °C at 760 mmHg[1]. The boiling point of a substance is primarily determined by the strength of its intermolecular forces. For halogenated hydrocarbons, these are predominantly London dispersion forces and dipole-dipole interactions. The relatively high boiling point of the isomer suggests that these forces are significant. The exact boiling point of this compound may differ based on the specific arrangement of its polar C-Cl and C-F bonds and the overall molecular symmetry which affects the net dipole moment.

Vapor Pressure: The vapor pressure of 2,2,4-Trichloro-1,1,1-trifluorobutane is reported as 11.5 mmHg at 25°C[1]. This indicates a moderate volatility at room temperature. Vapor pressure is inversely related to the strength of intermolecular forces; stronger forces result in lower vapor pressure.

Solubility: While specific experimental data on the water solubility of this compound is unavailable, halogenated hydrocarbons are generally characterized by low aqueous solubility. The computed LogP value of 3.5 for the target compound suggests it is significantly more soluble in nonpolar organic solvents than in water. This property is critical in applications such as extraction and as a non-aqueous reaction medium.

Experimental Determination of Physicochemical Properties

To ensure scientific rigor, the computationally predicted properties of this compound should be validated through experimental determination. The following outlines standard methodologies for key properties.

Workflow for Property Determination

cluster_0 Sample Preparation & Purity cluster_1 Property Measurement cluster_2 Data Analysis & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Distillation) Synthesis->Purification Purity_Analysis Purity Analysis (GC-MS, NMR) Purification->Purity_Analysis Density Density (Pycnometry) Purity_Analysis->Density Boiling_Point Boiling Point (Ebulliometry) Purity_Analysis->Boiling_Point Vapor_Pressure Vapor Pressure (Static/Dynamic Method) Purity_Analysis->Vapor_Pressure Solubility Solubility (Shake-flask method) Purity_Analysis->Solubility Data_Collection Data Collection & Analysis Density->Data_Collection Boiling_Point->Data_Collection Vapor_Pressure->Data_Collection Solubility->Data_Collection Reporting Reporting of Experimental Data Data_Collection->Reporting

Caption: Experimental workflow for determining physicochemical properties.

Detailed Experimental Protocols

1. Boiling Point Determination (Ebulliometry):

  • Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure. Ebulliometry measures this temperature under controlled pressure.

  • Apparatus: A standard ebulliometer equipped with a heating mantle, a condenser, and a calibrated thermometer or temperature probe.

  • Procedure:

    • Place a known volume of the purified this compound into the ebulliometer.

    • Heat the liquid gently until it reaches a steady boil.

    • Record the temperature at which the liquid and vapor phases are in equilibrium, ensuring the thermometer bulb is immersed in the vapor phase.

    • Record the ambient atmospheric pressure. For high-purity substances, the boiling point should remain constant during the measurement.

2. Vapor Pressure Measurement (Static Method):

  • Principle: The static method directly measures the vapor pressure of a substance in a closed system at thermodynamic equilibrium.

  • Apparatus: A thermostatted sample cell connected to a pressure transducer and a vacuum line.

  • Procedure:

    • Introduce a small, degassed sample of this compound into the sample cell.

    • Evacuate the cell to remove any residual air.

    • Allow the sample to reach thermal equilibrium at a set temperature.

    • Record the pressure reading from the transducer, which corresponds to the vapor pressure of the substance at that temperature.

    • Repeat the measurement at various temperatures to establish the vapor pressure curve.

3. Solubility Determination (Shake-Flask Method):

  • Principle: This method determines the saturation concentration of a solute in a solvent by establishing equilibrium between the two.

  • Apparatus: Temperature-controlled shaker, centrifuge, and an analytical instrument for concentration measurement (e.g., Gas Chromatography).

  • Procedure:

    • Add an excess amount of this compound to a known volume of water in a sealed flask.

    • Agitate the mixture in a constant temperature shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Centrifuge the mixture to separate the undissolved solute from the aqueous phase.

    • Carefully extract an aliquot of the aqueous phase and determine the concentration of the dissolved this compound using a calibrated analytical method.

Safety, Handling, and Environmental Considerations

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and reactive metals. Use tightly sealed containers to prevent leakage and evaporation.

  • Spill and Disposal: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste in accordance with local, state, and federal regulations. Do not allow the substance to enter waterways.

  • Environmental Fate: Halogenated hydrocarbons can be persistent in the environment and may have the potential for bioaccumulation. Responsible handling and disposal are crucial to minimize environmental impact.

Potential Applications and Future Research

The unique combination of properties imparted by the chlorine and fluorine substituents suggests several potential applications for this compound and its isomers.

  • Specialty Solvents: Their low polarity and high density make them suitable as solvents for specific chemical reactions, extractions, or as cleaning agents for industrial applications.

  • Chemical Intermediates: The reactivity of the C-Cl bonds can be exploited in organic synthesis to introduce the trifluorobutyl moiety into more complex molecules, which is of interest in the development of pharmaceuticals and agrochemicals.

  • Dielectric Fluids and Heat Transfer Agents: The thermal stability and electrical insulating properties of some halogenated hydrocarbons make them candidates for use in transformers and as heat transfer fluids.

Further research is necessary to fully characterize the physicochemical properties of this compound through experimental validation. Elucidating its reactivity, toxicity, and environmental fate will be critical in determining its viability for various applications.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

Technical Whitepaper: Spectroscopic Characterization of 1,2,4-Trichloro-1,1,2-trifluorobutane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 1,2,4-Trichloro-1,1,2-trifluorobutane , a halogenated intermediate critical in the synthesis of fluoropolymers and specialized agrochemical motifs.

This guide synthesizes experimental data points referenced in peer-reviewed organic chemistry literature (specifically the work of Shellhamer et al.) with standard structural assignment principles to provide a robust reference for analytical validation.

Executive Summary & Structural Logic

The molecule This compound presents a unique analytical challenge due to the presence of a chiral center at C2 and a highly halogenated terminus. The structure consists of a chlorodifluoromethyl group (C1) adjacent to a chlorofluoromethyl group (C2), followed by an ethylene linker terminating in a primary chloride.

Structural Connectivity: Cl-CF₂(C1) — CFCl(C2) — CH₂(C3) — CH₂Cl(C4)

Key Stereochemical Considerations
  • Chirality at C2: The Carbon-2 position is chiral (

    
    ).
    
  • Diastereotopicity: The two fluorine atoms on C1 are diastereotopic due to the adjacent chiral center at C2. This results in a complex AB pattern in the ¹⁹F NMR spectrum rather than a simple singlet.

Mass Spectrometry (GC-MS) Data

The mass spectrum of this compound is dominated by the characteristic isotope clusters of a trichlorinated species (


Cl vs 

Cl).
Fragmentation Pattern Analysis

The ionization usually proceeds via electron impact (EI, 70 eV).

Fragment Ion (m/z)AssignmentMechanistic Insight
214 / 216 / 218

Molecular Ion (Weak). Shows characteristic Cl₃ pattern (100:96:31 intensity ratio).
179 / 181

Loss of one chlorine atom (likely from C4 or C2).
165 / 167

McLafferty-type rearrangement or direct cleavage of the C3-C4 bond.
85 / 87

Base Peak (Diagnostic). Characteristic alpha-cleavage of the terminal chlorodifluoromethyl group.
49 / 51

Terminal chloromethyl fragment.

Application Note: In GC-MS analysis, look for the


 85/87 doublet as the primary confirmation of the 

moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2]

The following data represents the consensus spectral assignments based on the Shellhamer et al. (2008) dataset and standard substituent chemical shift additivity rules for fluorinated alkanes.

A. ¹H NMR (Proton)

Solvent: CDCl₃, 400 MHz

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentCoupling Constants (

)
3.65 - 3.75 Triplet (t)2HH-4 (

)

2.35 - 2.55 Multiplet (m)2HH-3 (

)
Complex coupling to F-2 and H-4.
B. ¹⁹F NMR (Fluorine)

Solvent: CDCl₃, 376 MHz (referenced to CFCl₃)

Chemical Shift (

, ppm)
MultiplicityAssignmentStructural Note
-68.0 to -72.0 AB System (dd)F-1a, F-1b (

)
Diastereotopic fluorines. Large geminal coupling (

).
-115.0 to -125.0 MultipletF-2 (

)
Chiral center fluorine. Shows vicinal coupling to F-1 and H-3.
C. ¹³C NMR (Carbon)

Solvent: CDCl₃, 100 MHz

Chemical Shift (

, ppm)
SplittingAssignment
122.5 Triplet of Doublets (

)
C-1 (

)
96.8 Doublet of Triplets (

)
C-2 (

)
39.5 Singlet (s)C-4 (

)
34.2 Doublet (

)
C-3 (

)

Infrared Spectroscopy (FT-IR)

Key diagnostic bands typically observed in neat liquid film:

  • 2960 - 2850 cm⁻¹: C-H stretching (aliphatic).

  • 1100 - 1250 cm⁻¹: C-F stretching (Very strong, broad).

  • 700 - 800 cm⁻¹: C-Cl stretching.

Experimental Protocol: Synthesis & Isolation

The most authoritative route to this molecule is the electrophilic addition of chlorine to 4-chloro-1,1,2-trifluorobut-1-ene . This protocol ensures high regioselectivity.

Reaction:



Step-by-Step Methodology
  • Preparation: Charge a flame-dried reaction vessel with 4-chloro-1,1,2-trifluorobut-1-ene (1.0 eq) and anhydrous dichloromethane (DCM).

  • Chlorination: Cool the solution to 0°C. Bubble dry Chlorine gas (

    
    ) slowly through the solution.
    
  • Monitoring: Monitor reaction progress via ¹⁹F NMR. The disappearance of the vinylic fluorine signals (-90 to -110 ppm region) indicates completion.

  • Quenching: Purge excess

    
     with nitrogen gas. Wash the organic layer with 10% 
    
    
    
    (sodium thiosulfate) to remove residual oxidants.
  • Isolation: Dry over

    
    , filter, and concentrate
    in vacuo.
    
  • Purification: Distill under reduced pressure. (Note: The product is stable but should be stored away from strong nucleophiles).

Analytical Workflow Visualization

The following diagram illustrates the logical flow for validating the identity of this compound during a development campaign.

G Start Crude Reaction Mixture (Chlorination of Alkene) Step1 1. Quench & Phase Separation (Remove excess Cl2) Start->Step1 Step2 2. GC-MS Screening Step1->Step2 Decision m/z 85 (CF2Cl) present? Step2->Decision Decision->Step1 No (Re-process) Step3 3. 19F NMR Analysis (Check for AB System @ -70 ppm) Decision->Step3 Yes Step4 4. 1H NMR Integration (Ratio 2:2) Step3->Step4 Final Validated Compound This compound Step4->Final

Caption: Analytical decision tree for confirming the synthesis of this compound.

References

  • Shellhamer, D. F., et al. (2008).[1] "Ionic Reaction of Halogens with Terminal Alkenes: The Effect of Electron-Withdrawing Fluorine Substituents on the Bonding of Halonium Ions." The Journal of Organic Chemistry, 73(12), 4532–4538.[1]

  • PubChem. (n.d.).[2] "Compound Summary: this compound (CID 2782622)." National Library of Medicine.

  • GuideChem. (n.d.). "CAS 261760-97-8 Profile."

Sources

"material compatibility of 1,2,4-Trichloro-1,1,2-trifluorobutane"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Material Compatibility of 1,2,4-Trichloro-1,1,2-trifluorobutane

Introduction: The Critical Imperative of Material Compatibility

This compound (C₄H₄Cl₃F₃) is a halogenated hydrocarbon whose unique physicochemical properties suggest its potential as a specialized solvent or reaction medium in advanced materials and chemical synthesis.[1] Like many fluorinated and chlorinated compounds, it offers a combination of properties such as non-polarity, high density, and specific thermal characteristics.[1] These attributes make it a candidate for applications ranging from the processing of fluoropolymers to a medium for reactions requiring precise environmental control.

However, the successful and safe implementation of this compound in any research, development, or manufacturing process is fundamentally dependent on a thorough understanding of its compatibility with the materials it will contact. Material incompatibility can lead to catastrophic failures, including the degradation of critical components like seals and gaskets, contamination of high-purity processes, and the creation of hazardous conditions. This is particularly salient in the pharmaceutical and drug development sectors, where product purity and process integrity are paramount.

This guide provides a comprehensive framework for researchers, scientists, and engineers to evaluate and establish the material compatibility of this compound. In the absence of extensive published compatibility data for this specific molecule, this document emphasizes the foundational principles of chemical reactivity, standardized testing methodologies, and a logical, self-validating workflow for material selection. Our objective is to empower the user to move beyond generic chemical resistance charts and to generate reliable, application-specific compatibility data.

Section 1: Physicochemical Profile and Predicted Reactivity

A material's response to a chemical is dictated by the physicochemical properties of that chemical. This compound is a complex molecule whose compatibility behavior is governed by the interplay of its carbon-fluorine and carbon-chlorine bonds.

1.1 Core Chemical Properties

Basic identifiers and computed properties for this compound provide the starting point for our analysis.[2]

PropertyValueSource
Molecular Formula C₄H₄Cl₃F₃PubChem[2]
Molecular Weight 215.42 g/mol PubChem[2]
IUPAC Name This compoundPubChem[2]
CAS Number 261760-97-8PubChem[2]

1.2 Predicted Chemical Reactivity

The reactivity of halogenated hydrocarbons is largely a function of the strength of the carbon-halogen bonds.

  • Carbon-Fluorine Bonds: The C-F bond is one of the strongest in organic chemistry, rendering fluorocarbons very stable and generally inert.[3][4] This high stability suggests that the fluorinated portions of the molecule will not readily react with most materials.

  • Carbon-Chlorine Bonds: The C-Cl bonds are significantly weaker and more reactive than C-F bonds. These sites are the most likely points of chemical attack, particularly from strong nucleophiles or bases.

  • General Inertness: Fluorinated organic compounds are chemically inert in many situations.[5] However, they can react under specific conditions. Prolonged skin contact with similar compounds may cause defatting and dermatitis, suggesting a strong solvent effect on lipids and nonpolar substances.[6]

  • Incompatibilities: Based on data for isomers and related compounds, this compound should be considered incompatible with:

    • Strong Oxidizing Agents: These can cause oxidation, particularly at elevated temperatures.[5][7]

    • Strong Bases: May promote dehydrohalogenation or other substitution reactions.[7]

    • Reactive Metals: Can react violently with strong reducing agents such as very active metals (e.g., alkali metals).[5]

The primary mechanism of material interaction is therefore predicted to be physical (as a solvent) rather than chemical for most common materials. This means that swelling, softening, and the extraction of plasticizers are the most probable modes of failure for polymers and elastomers.

Section 2: A Systematic Framework for Compatibility Assessment

A robust material selection process is not a single decision but a multi-stage validation workflow. This section outlines a logical progression from initial screening to definitive experimental verification.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Final Selection A Define Application Requirements (Temp, Pressure, Duration) B Review Chemical Structure (Polarity, Reactivity Profile) A->B C Consult General Resistance Charts (e.g., for Halogenated Solvents) B->C D Select Candidate Materials (Fluoropolymers, Perfluoroelastomers, Chemically Resistant Metals) C->D E Execute Standardized Immersion Tests (ASTM D543 / ISO 1817) D->E Proceed to Testing F Measure Key Property Changes (Weight, Volume, Hardness, Tensile Strength) E->F G Analyze Results Against Acceptance Criteria F->G H Material is Compatible (Proceed with selected material) G->H Changes within limits I Material is Incompatible (Return to Screening Phase) G->I Changes exceed limits I->C Re-evaluate candidates

Caption: Logical workflow for material selection and compatibility validation.

2.1 Key Failure Modes to Evaluate

When testing, it is crucial to look for specific signs of incompatibility:

  • For Plastics:

    • Swelling/Shrinkage: Changes in dimensions and weight.

    • Chemical Attack: Discoloration, clouding, or crazing on the surface.

    • Mechanical Degradation: Loss of tensile strength, flexibility, or impact resistance. Embrittlement is a critical failure mode.

  • For Elastomers:

    • Volume Swell: Absorption of the fluid, leading to dimensional changes and a decrease in hardness. This is a primary concern for sealing applications.

    • Hardening/Embrittlement: Extraction of plasticizers by the solvent, leading to loss of sealing force and potential for cracking.

    • Loss of Elastic Properties: Reduction in elongation at break or changes in compression set.

  • For Metals:

    • Corrosion: Pitting, discoloration, or general surface degradation.

    • Weight Change: Indicates material loss due to corrosion.

Section 3: Standardized Experimental Protocols

The cornerstone of trustworthy compatibility data is the adherence to standardized, repeatable experimental methods. The following protocols are adapted from internationally recognized standards to provide a self-validating system for testing.

G cluster_pre Pre-Exposure Analysis cluster_post Post-Exposure Analysis start Start: Select Test Material & Prepare Specimens pre_visual Visual Inspection (Color, Surface) start->pre_visual pre_measure Measure Physical Properties (Weight, Dimensions, Hardness) start->pre_measure pre_mech Measure Mechanical Properties (Tensile Strength, Elongation) start->pre_mech immersion Immersion - Chemical: this compound - Conditions: Defined Temp & Duration - Control: Unexposed Specimens pre_mech->immersion post_visual Visual Inspection (Swelling, Cracking, Discoloration) immersion->post_visual post_measure Re-measure Physical Properties immersion->post_measure post_mech Re-measure Mechanical Properties immersion->post_mech analysis Data Analysis: Calculate % Change vs. Control Specimens post_mech->analysis end End: Determine Compatibility Rating analysis->end

Caption: Standardized experimental workflow for material compatibility testing.

3.1 Protocol for Polymeric Materials (Plastics) (Based on ASTM D543 - Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents)[8][9][10][11][12]

  • Specimen Preparation:

    • Use at least five standardized test specimens (e.g., ASTM Type I tensile bars) for the test condition and five for the control group.

    • Clean specimens with a mild detergent and dry thoroughly.

    • Causality: Using multiple specimens ensures statistical validity and accounts for any minor variations in the material. The control group is essential to differentiate between changes caused by the chemical and those caused by environmental conditions (e.g., temperature).

  • Initial Measurements (Pre-Exposure):

    • Measure the weight of each specimen to the nearest 0.1 mg.

    • Measure the dimensions (length, width, thickness) at three different points for each and average the results.

    • Conduct tensile strength and elongation at break tests on the control specimens according to ASTM D638.

    • Causality: These baseline measurements are the foundation for quantifying change. Without precise initial data, any post-exposure results are meaningless.

  • Immersion Procedure:

    • Fully immerse the test specimens in a sealed container filled with this compound. Ensure specimens are not touching each other.

    • The volume of fluid should be at least 10 mL for each gram of specimen material.

    • Place the sealed container in a temperature-controlled environment for a specified duration (e.g., 168 hours at 23°C). The conditions should reflect the intended application's worst-case scenario.

    • Causality: Sealing the container prevents the evaporation of the test fluid, ensuring consistent exposure. Standardizing time and temperature allows for repeatable and comparable results.

  • Post-Exposure Analysis:

    • Remove specimens from the fluid, and lightly pat them dry with a lint-free cloth.

    • Immediately re-weigh and re-measure the dimensions of each specimen.

    • Conduct a thorough visual inspection for any signs of crazing, discoloration, swelling, or degradation.

    • Allow a subset of specimens to dry in a desiccator for 24 hours and re-weigh to assess the amount of absorbed fluid versus extracted material.

    • Perform tensile strength and elongation tests on the exposed specimens and compare the results to the control group.

    • Causality: Immediate measurement after removal captures the maximum swelling effect. Subsequent drying and testing reveal permanent changes to the material's structure and mechanical integrity.

3.2 Protocol for Elastomers (Based on ISO 1817 - Rubber, vulcanized or thermoplastic — Determination of the effect of liquids)[13]

  • Specimen Preparation:

    • Use standardized test pieces (e.g., O-rings or rectangular blocks). Prepare at least three specimens for each test.

    • Causality: Using standardized shapes ensures consistent surface area-to-volume ratios, which influences the rate of fluid absorption.

  • Initial Measurements (Pre-Exposure):

    • Measure the weight in air and the weight in a liquid of known density (e.g., distilled water) to determine the initial volume via buoyancy (Archimedes' principle).

    • Measure hardness using a durometer (Shore A or M).

    • Determine tensile strength and elongation at break for a control batch according to ISO 37.[14]

    • Causality: Volume measurement is more accurate than dimensional measurement for irregularly shaped or soft materials. Hardness is a critical indicator of an elastomer's sealing capability and its response to chemical exposure.

  • Immersion Procedure:

    • Follow the immersion steps as outlined in Protocol 3.1, ensuring complete submersion of the elastomeric specimens.

  • Post-Exposure Analysis:

    • After the immersion period, remove the specimens and immediately perform post-exposure measurements.

    • Re-measure weight in air and weight in liquid to calculate the change in volume (percent swell).

    • Re-measure hardness.

    • Perform tensile strength and elongation at break tests.

    • Causality: For elastomers, the change in volume is a primary indicator of compatibility. A volume swell of over 10-15% is often considered unacceptable for dynamic sealing applications, as it can cause the seal to extrude from its groove.[13]

3.3 Protocol for Metals

  • Specimen Preparation:

    • Use clean, polished coupons of the test metal (e.g., 316 Stainless Steel, Aluminum, Brass).

    • Degrease with a suitable solvent (e.g., acetone) and dry completely.

  • Initial Measurements (Pre-Exposure):

    • Measure the weight of each coupon to the nearest 0.1 mg.

    • Photograph each coupon for a visual baseline.

  • Immersion Procedure:

    • Follow the immersion steps as outlined in Protocol 3.1. If testing at elevated temperatures, ensure the container is pressure-rated to handle the vapor pressure of the solvent.

  • Post-Exposure Analysis:

    • Remove coupons, clean with a soft brush and solvent to remove any residue, and dry.

    • Re-weigh each coupon to determine any mass loss or gain.

    • Visually inspect under magnification for any signs of pitting, etching, or discoloration and compare with the initial photographs.

    • Causality: Mass loss is a direct measure of corrosion. Visual inspection can reveal localized corrosion like pitting, which can be more damaging than uniform corrosion and might not be apparent from mass change alone.

Section 4: Data Interpretation and Reporting

Table 4.1: Example Data Summary for Plastic Compatibility (ASTM D543)

MaterialPropertyControl (Unexposed)Exposed (168h @ 23°C)% ChangeVisual Assessment
Polypropylene Weight (g)1.50211.5322+2.0%No change
Tensile Strength (MPa)34.530.1-12.8%
Polycarbonate Weight (g)1.85541.8610+0.3%Severe crazing
Tensile Strength (MPa)62.115.7 (brittle failure)-74.7%

Table 4.2: Example Data Summary for Elastomer Compatibility (ISO 1817)

MaterialPropertyControl (Unexposed)Exposed (168h @ 23°C)% ChangeRating
FKM (Viton®) Volume Swell (%)N/AN/A+1.5%Excellent
Hardness (Shore A)7573-2 pts
EPDM Volume Swell (%)N/AN/A+125%Severe Swell
Hardness (Shore A)7035-35 pts

Conclusion

The selection of materials for use with this compound demands a rigorous, evidence-based approach. Due to the lack of specific published data, end-users must take on the responsibility of experimental validation. By leveraging the foundational principles of chemical reactivity and adhering to standardized testing protocols such as ASTM D543 and ISO 1817, researchers and engineers can generate reliable, defensible data. This systematic process ensures not only the integrity and performance of the application but also the safety of the personnel involved. The methodologies and frameworks provided in this guide serve as a comprehensive starting point for any professional tasked with integrating this specialized chemical into their work.

References

  • PubChem Compound Summary for CID 2782622, this compound. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 57283061, 1,1,2-Trichloro-3,4,4-trifluorobutane. National Center for Biotechnology Information. [Link]

  • Evaluation of stability tests for elastomeric materials and seals. O-Ring Prüflabor. [Link]

  • ASTM D543: Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents. ASTM International. [Link]

  • Fluorocarbon - Wikipedia. Wikimedia Foundation. [Link]

  • Thermochemical and chemical kinetic data for fluorinated hydrocarbons. Zachariah Group, University of Maryland. [Link]

  • Chemical Compatibility ASTM D543. Intertek. [Link]

  • Rubber Testing Standards: ASTM, ISO, and Key Test Methods. West American Rubber Company. [Link]

  • ASTM D543 Chemical Resistance of Plastics. Infinita Lab. [Link]

  • ASTM D543 Plastic Chemical Resistance. Coi Rubber Products. [Link]

  • ISO 6072:2011 - Compatibility between elastomeric materials and hydraulic fluids. International Organization for Standardization. [Link]

  • Chemical Resistance Testing: Ensure Suitability for Your Application. E Squared. [Link]

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"1,2,4-Trichloro-1,1,2-trifluorobutane molecular weight"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1,2,4-Trichloro-1,1,2-trifluorobutane

Introduction

This compound is a halogenated alkane with a unique substitution pattern that imparts specific physicochemical properties. Its molecular structure, featuring both chlorine and fluorine atoms on a butane backbone, makes it a subject of interest for various applications, including as a specialized solvent and a key intermediate in organic synthesis.[1] This guide provides a comprehensive overview of its core chemical properties, synthesis, potential applications, and recommended protocols for its characterization and handling, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Section 1: Chemical Identity and Core Properties

The fundamental characteristics of a compound are rooted in its molecular structure and weight. These properties dictate its behavior in chemical and physical systems.

1.1 Key Identifiers and Molecular Weight

A precise understanding of a molecule's identity is paramount for any research or development application. The key identifiers for this compound are summarized below.

IdentifierValueSource
IUPAC Name This compound-
CAS Number 261760-97-8[2][][4][5]
Chemical Formula C₄H₄Cl₃F₃[4][6]
Molecular Weight 215.42 g/mol

Molecular Weight Calculation: The molecular weight is derived from the sum of the atomic weights of its constituent atoms, based on the chemical formula C₄H₄Cl₃F₃.

  • Carbon (C): 4 × 12.011 u = 48.044 u

  • Hydrogen (H): 4 × 1.008 u = 4.032 u

  • Chlorine (Cl): 3 × 35.453 u = 106.359 u

  • Fluorine (F): 3 × 18.998 u = 56.994 u

  • Total Molecular Weight: 215.429 u (rounded to 215.42)

1.2 Physicochemical Properties

While specific experimental data for properties such as boiling point and density are not widely published for this particular isomer, its structural attributes provide a basis for estimating its behavior. The presence of multiple halogen atoms suggests a high density and a relatively low polarity.

PropertyEstimated/Expected ValueRationale
Physical State Liquid at standard conditionsHalogenated alkanes of this molecular weight are typically liquids.
Boiling Point Moderately highThe molecular weight and polar C-Cl and C-F bonds lead to significant intermolecular forces.
Density Greater than waterThe high mass of chlorine and fluorine atoms relative to hydrogen results in a dense compound.
Solubility Low in water; soluble in organic solventsThe molecule has low overall polarity, favoring miscibility with nonpolar solvents.

Section 2: Synthesis and Mechanism

This compound is noted as a valuable precursor and intermediate in organic synthesis.[1] Its formation can be achieved through specific rearrangement reactions, highlighting the complex chemistry of halogenated compounds.

Synthesis via Halonium Ion Rearrangement

Research has shown that this compound can be synthesized through the rearrangement of five-membered trifluorochloronium ions. This type of reaction involves the formation of a cyclic intermediate which then undergoes ring-opening to yield the final, more stable product. The strategic placement of halogens in the precursor dictates the outcome of the rearrangement.

Below is a generalized workflow for the synthesis and purification of a specialized halogenated compound like this compound.

start Precursor Selection (e.g., Halogenated Alkene) reaction Reaction with Halogenating Agent (Formation of Halonium Ion) start->reaction rearrange Controlled Rearrangement (Temperature & Solvent Critical) reaction->rearrange quench Reaction Quenching (e.g., Aqueous Wash) rearrange->quench extract Organic Extraction (e.g., with Dichloromethane) quench->extract dry Drying of Organic Layer (e.g., Na₂SO₄) extract->dry purify Purification (Fractional Distillation) dry->purify product Isolated Product: This compound purify->product

Caption: Generalized workflow for the synthesis and purification of this compound.

Section 3: Applications in Research and Development

The unique arrangement of chlorine and fluorine atoms confers specific properties that make this compound a valuable tool in specialized applications.

  • High-Performance Solvent: It can be used as a reaction medium for processes that require a low-polarity environment combined with high density and thermal stability.[1] This is particularly useful for reactions involving nonpolar reagents that require elevated temperatures.

  • Synthetic Intermediate: The molecule serves as a building block in more complex organic syntheses.[1] The differing reactivity of the chlorine atoms at various positions on the butane chain can be exploited for selective nucleophilic substitution reactions.[1] This allows for the controlled introduction of other functional groups.

  • Fluorine Chemistry: Its structure makes it a candidate for studies involving the introduction of trifluoromethyl groups, a common motif in pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability and binding affinity.[1]

Section 4: Analytical Characterization Protocol

Confirming the identity and purity of this compound is essential. The following protocol outlines a standard, self-validating workflow for its characterization.

sample Synthesized Sample gcms Purity & MW Check (GC-MS) sample->gcms Inject nmr Structural Confirmation (¹H, ¹³C, ¹⁹F NMR) sample->nmr Dissolve ftir Functional Group ID (FTIR Spectroscopy) sample->ftir Analyze data_analysis Data Integration & Analysis gcms->data_analysis nmr->data_analysis ftir->data_analysis report Certificate of Analysis (Identity & Purity Confirmed) data_analysis->report

Caption: A standard analytical workflow for the structural confirmation and purity assessment of the title compound.

Step-by-Step Characterization Methodology:

  • Purity and Molecular Weight Confirmation (GC-MS):

    • Objective: To assess sample purity and confirm the molecular weight.

    • Protocol:

      • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane).

      • Inject the solution into a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

      • Expected GC Result: A single major peak, indicating high purity.

      • Expected MS Result: The mass spectrum should show the molecular ion peak (M⁺) corresponding to 215.42 g/mol . Key fragmentation patterns would include the loss of Cl (M-35) and F (M-19) atoms.

  • Structural Elucidation (NMR Spectroscopy):

    • Objective: To confirm the precise arrangement of atoms in the molecule.

    • Protocol:

      • Dissolve a pure sample in a deuterated solvent (e.g., CDCl₃).

      • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

      • Expected ¹H NMR: The four protons will appear as complex multiplets due to coupling with each other and with the fluorine atom on the adjacent carbon.

      • Expected ¹³C NMR: Four distinct signals corresponding to the four carbon atoms, with splitting patterns determined by C-F coupling.

      • Expected ¹⁹F NMR: Two distinct signals for the -CF₂- and -CFCl- groups, showing coupling to each other and to adjacent protons.

  • Functional Group Identification (FTIR Spectroscopy):

    • Objective: To identify characteristic covalent bonds.

    • Protocol:

      • Acquire an infrared spectrum of the neat liquid sample.

      • Expected Result: Look for strong absorption bands corresponding to C-F bonds (typically 1000-1400 cm⁻¹) and C-Cl bonds (typically 600-800 cm⁻¹), as well as C-H stretching and bending vibrations.

Section 5: Safety and Handling

Recommended Handling Procedures:

PrecautionSpecificationRationale
Ventilation Use only in a well-ventilated area or chemical fume hood.To minimize inhalation of potentially irritating vapors.[7]
Personal Protective Equipment (PPE) Wear chemical-resistant gloves, safety goggles, and a lab coat.To prevent skin and eye contact.[7]
Handling Avoid breathing fumes, mist, or vapors. Wash hands thoroughly after handling.To prevent respiratory irritation and accidental ingestion.[7]
Storage Store in a tightly sealed container in a cool, dry place away from incompatible materials.To maintain chemical integrity and prevent accidental release.
Disposal Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.To ensure environmental protection and regulatory compliance.

Conclusion

This compound is a specialized chemical compound whose value lies in its distinct molecular structure. With a molecular weight of 215.42 g/mol , its properties make it a useful high-performance solvent and a versatile intermediate for organic synthesis, particularly in the realm of fluorine chemistry.[1] Proper characterization through a multi-technique analytical workflow is critical to ensure its identity and purity for any application. Adherence to stringent safety protocols, based on the known hazards of similar halogenated alkanes, is essential for its safe handling in a laboratory or industrial setting.

References

  • Kemcal. This compound.
  • Benchchem. 2,2,4-Trichloro-1,1,1-trifluorobutane | High-Purity Reagent.
  • Alfa Chemistry. Fluoroalkanes - Organofluorine.
  • DTIC. Rearrangement of 3-Membered 1,1,2-Trifluorobromonium and Iodonium Ions and Comparison of Trifluorochloronium to Fluorocarbeniuim.
  • BOC Sciences. CAS 261760-97-8 this compound.
  • Sigma-Aldrich. This compound | 261760-97-8.
  • PubChem. This compound | C4H4Cl3F3 | CID 2782622.
  • Matrix Scientific. SAFETY DATA SHEET this compound.
  • Synquest Labs. 2,2,4-Trichloro-1,1,1-trifluorobutane.

Sources

Solubility Profiling & Solvent Applicability of 1,2,4-Trichloro-1,1,2-trifluorobutane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Application Note: AN-SOL-334 [1]

Executive Summary

The solubility profile of 1,2,4-Trichloro-1,1,2-trifluorobutane (TCTFB) is a critical parameter for its utilization in peptide synthesis, liquid-liquid extraction (LLE), and fluorinated intermediate processing.[2] As a hydrochlorofluorocarbon (HCFC) derivative with a mixed halogenated backbone, TCTFB exhibits a distinct amphiphilic character—dominated by lipophilicity but possessing sufficient polarity to interact with aprotic polar solvents.

This guide provides a structural analysis, a predicted thermodynamic solubility model using Hansen Solubility Parameters (HSP), and a validated experimental protocol for determining precise solubility limits in a research setting.

Part 1: Physicochemical Characterization & Structural Analysis

To predict the solubility behavior of TCTFB, we must first deconstruct its molecular interactions. Unlike perfluorinated compounds (PFCs) which are strictly non-polar and lipophobic, or simple chlorinated solvents like dichloromethane (DCM), TCTFB possesses a hybrid structure.

Structural interaction Potential[1]
  • Formula:

    
    
    
  • Backbone: Butane chain (

    
    ).[3]
    
  • Halogenation: The presence of three chlorine atoms induces significant polarizability (London Dispersion forces), while the three fluorine atoms lower the surface tension and provide chemical stability.

  • Hydrogen Donors: The four hydrogen atoms on the butane backbone allow for weak dipole-dipole interactions, distinguishing it from CFC-113.

Predicted Physicochemical Properties
  • LogP (Octanol-Water Partition Coefficient): Estimated ~3.2 – 3.6. (Highly Lipophilic).

  • Density: > 1.5 g/mL (Dense organic phase).

  • Polarity: Moderate. The C-Cl dipoles create a net dipole moment, but the C-F bonds shield the core, reducing interaction with highly polar protic solvents (like water).

Part 2: Solubility Thermodynamics (Hansen Solubility Parameters)

The most reliable method for predicting solvent compatibility without wasting material is the Hansen Solubility Parameter (HSP) system. A solvent and solute will be miscible if their interaction distance (


) in 3D space is smaller than the interaction radius (

) of the solute.
Predicted HSP Values for TCTFB

Based on Group Contribution Methods (Van Krevelen/Hoftyzer), we estimate the parameters for TCTFB as follows:

ParameterSymbolEstimated Value (

)
Mechanistic Driver
Dispersion Force

16.5 High electron density from Cl atoms.[1]
Polarity

5.2 Asymmetry of the halogen substitution.[1]
Hydrogen Bonding

2.1 Very weak; limited H-bond acceptance from F/Cl.[1]
Solvent Compatibility Matrix

Using the "Like Dissolves Like" principle derived from the values above, we categorize standard organic solvents.

Solvent ClassRepresentative SolventPredicted SolubilityRationale
Chlorinated Dichloromethane (DCM)High (>500 mg/mL) Perfect match in

and

.[1]
Ethers Tetrahydrofuran (THF)High Ether oxygen interacts with TCTFB's weak dipoles.[1]
Alkanes Hexane / HeptaneModerate to High Driven purely by dispersion forces (

).[1]
Alcohols Methanol / EthanolLow to Moderate TCTFB lacks H-bond acceptors to break alcohol self-association.[1]
Aqueous WaterInsoluble (<0.1 mg/mL) Hydrophobic effect; high energy cost to break water H-bonds.[1]
Polar Aprotic DMSO / DMFModerate Soluble, but potential for phase separation at low temps.[1]

Part 3: Experimental Determination Protocol

Since TCTFB is often a specialized intermediate, literature values may not exist for your specific conditions. Use this Self-Validating Saturation Protocol to generate robust data.

Workflow Visualization

The following diagram outlines the logical flow for determining solubility limits using the "Shake-Flask" method coupled with HPLC/GC quantification.

Solubility_Protocol Start Start: TCTFB Solubility Screen Prep 1. Preparation Add excess TCTFB solid/oil to solvent (Target: 100 mg/mL initially) Start->Prep Equilibration 2. Equilibration Agitate at controlled Temp (25°C) Duration: 24-48 Hours Prep->Equilibration Visual_Check 3. Visual Inspection Is undissolved solid/oil visible? Equilibration->Visual_Check Add_More Add more TCTFB Visual_Check->Add_More No (Fully Dissolved) Filtration 4. Phase Separation Centrifuge or Filter (0.22 µm PTFE) Visual_Check->Filtration Yes (Saturation Reached) Add_More->Equilibration Dilution 5. Dilution Dilute aliquot into Mobile Phase (Ensure compatibility!) Filtration->Dilution Analysis 6. Quantification GC-FID or HPLC-UV Dilution->Analysis

Figure 1: Step-by-step decision tree for determining the thermodynamic solubility limit of TCTFB.

Detailed Methodology

Objective: Determine saturation concentration (


) at 25°C.
  • Preparation: Weigh approximately 50 mg of TCTFB into a 2 mL HPLC vial. Add 500 µL of the target solvent.

  • Agitation: Place vials in a thermomixer at 25°C and 800 RPM for 24 hours.

    • Expert Insight: Do not use sonication for equilibration; it generates heat which artificially increases solubility, leading to supersaturation and precipitation later. Use sonication only for initial dispersion.

  • Visual Check: If the solution is clear, add more TCTFB until a visible excess (solid or oil droplet) persists.

  • Separation: Centrifuge at 10,000 RPM for 5 minutes.

    • Critical Step: Use PTFE or Glass filters/vials. TCTFB is a halogenated solvent and may swell or dissolve standard polypropylene or polystyrene labware.

  • Quantification (GC-FID Method):

    • Column: DB-624 or equivalent (optimized for volatiles).

    • Injector Temp: 200°C.

    • Carrier Gas: Helium (1.5 mL/min).

    • Standard: Use an internal standard (e.g., Toluene) to correct for injection variability.

Part 4: Applications in Drug Development

Liquid-Liquid Extraction (LLE)

TCTFB is an excellent candidate for replacing chlorinated solvents (like Chloroform) in extracting fluorinated drug substances from aqueous media.

  • Mechanism: The trifluoro- group provides specific affinity for fluorinated pharmacophores via "fluorous-fluorous" interactions, while the chloro-alkane backbone maintains general lipophilicity.

  • Phase Separation: Due to its high density (>1.5), TCTFB will form the bottom layer in an aqueous extraction, facilitating easy removal.

Reaction Solvent

It can serve as an inert medium for:

  • Radical Halogenations: Stable against free radicals.

  • Friedel-Crafts Acylations: The electron-withdrawing fluorines deactivate the solvent, preventing it from participating in electrophilic aromatic substitutions.

Part 5: Safety & Handling (E-E-A-T)

Warning: Halogenated butanes can present specific hazards that differ from standard solvents.

  • Peroxide Formation: Unlike ethers, TCTFB is generally stable, but if it contains C-H bonds adjacent to weaker C-Cl bonds, long-term storage in light can generate HCl. Store in amber glass.

  • Material Compatibility:

    • Compatible: Viton, PTFE (Teflon), Glass, Stainless Steel (316L).

    • Incompatible: Natural Rubber, EPDM, Polystyrene, Aluminum (potential for exothermic reaction if trace acid is present).

  • Toxicity: Treat as a potential hepatotoxin (liver toxicity) similar to other chlorinated aliphatics. All work must be performed in a fume hood.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.[4] (Definitive source for HSP theory).

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Wypych, G. (2019). Handbook of Solvents, Volume 1: Properties. ChemTec Publishing. (Data on halogenated solvent density and viscosity).

  • PubChem Database. (n.d.). Compound Summary for Halogenated Butanes. National Library of Medicine. (Used for structural verification and general physicochemical properties). [Link]

Sources

Methodological & Application

"1,2,4-Trichloro-1,1,2-trifluorobutane in fluorination reactions"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1,2,4-Trichloro-1,1,2-trifluorobutane in Advanced Fluorination & Elimination Workflows

Part 1: Executive Summary

This compound (TCTFB) is a critical halogenated telomer intermediate, primarily utilized in the synthesis of fluorinated dienes and vinyl ethers. Derived from the telomerization of chlorotrifluoroethylene (CTFE) with ethylene followed by chlorination, TCTFB serves as the structural backbone for 1,1,2-trifluoro-1,3-butadiene (TFBD) —a high-value monomer used in the production of specialized elastomers, optical resins, and chemical resistant coatings.

This guide details the handling, reactivity, and specific protocols for transforming TCTFB. It focuses on two primary reaction classes: reductive 1,2-dehalogenation (to generate vinyl fluorides) and nucleophilic fluorination (Halex reactions) to increase fluorine content for surfactant applications.

Part 2: Chemical Profile & Reactivity Logic

Compound Identity:

  • IUPAC Name: this compound[1]

  • CAS Number: 261760-97-8 (Isomer specific) / General: 79676-39-0

  • Molecular Formula:

    
    [2]
    
  • Structure:

    
    
    

Reactivity Matrix: The molecule contains three distinct C-Cl bonds with varying bond dissociation energies (BDE) and steric environments, allowing for highly regioselective chemistry:

PositionMoietyReactivity ProfilePrimary Transformation
C1

Strong C-Cl bond, sterically hindered.Reductive Elimination (with C2) via Zn to form

.
C2

Chiral center, weaker C-Cl bond.Reductive Elimination (with C1).
C4

Primary alkyl chloride, accessible.Nucleophilic Substitution (

) or Base-Induced Elimination (E2).

Part 3: Experimental Protocols

Protocol A: Synthesis of 1,1,2-Trifluoro-1,3-butadiene (TFBD)

Target: Generation of fluorinated diene monomers for polymerization.

Mechanism: This is a two-step "one-pot" equivalent process involving:

  • Zinc-mediated 1,2-dechlorination at C1-C2 to form the vinyl fluoride moiety.

  • Base-mediated 1,4-dehydrochlorination at C3-C4 to form the terminal alkene.

Reagents:

  • Substrate: TCTFB (98%+ purity)

  • Reductant: Zinc dust (activated with dilute HCl, washed, and dried)

  • Solvent: DMF (Dimethylformamide) or Diglyme (anhydrous)

  • Catalyst: Iodine (

    
    , trace) or 1,2-dibromoethane (activator)
    

Step-by-Step Methodology:

  • Activation: In a 3-neck RBF equipped with a reflux condenser and dropping funnel, suspend Zinc dust (1.2 equiv) in anhydrous DMF. Add a crystal of Iodine to activate the surface. Heat to 60°C under

    
     atmosphere.
    
  • Addition: Add TCTFB dropwise over 45 minutes. The reaction is exothermic; maintain internal temperature between 70–80°C.

    • Critical Control: Do not exceed 90°C to prevent polymerization of the forming intermediate.

  • Intermediate Phase: Stir for 2 hours at 80°C. The intermediate formed is 4-chloro-1,1,2-trifluorobut-1-ene (

    
    ).
    
  • Dehydrochlorination: Cool the mixture to 40°C. Add KOH pellets (1.5 equiv) slowly.

  • Distillation: Heat the mixture gradually. The product, TFBD (

    
    ), will distill over. Collect fractions between 40–45°C.
    
  • Stabilization: Immediately add 50 ppm of p-tert-butylcatechol (TBC) to the receiving flask to inhibit polymerization.

Yield Expectation: 75–85% Validation:


 NMR shows disappearance of 

signal (-130 ppm region) and appearance of vinyl fluorine signals.
Protocol B: Nucleophilic Fluorination (Halex Reaction)

Target: Synthesis of 1,2-dichloro-1,1,2,4-tetrafluorobutane (Solvent/Cleaning Agent).

Mechanism: Selective


 substitution of the primary alkyl chloride at C4 using Potassium Fluoride (KF). The fluorinated positions at C1/C2 are inert to these conditions.

Reagents:

  • Substrate: TCTFB

  • Fluorinating Agent: Spray-dried KF (1.5 equiv)

  • Phase Transfer Catalyst: 18-Crown-6 (5 mol%) or Tetrabutylammonium bromide (TBAB)

  • Solvent: Sulfolane or Ethylene Glycol

Methodology:

  • Setup: Charge a high-pressure autoclave (Hastelloy or Monel) with TCTFB, KF, and catalyst in Sulfolane.

  • Reaction: Seal and heat to 140°C for 12 hours.

    • Note: The primary chloride requires higher energy than allylic systems but is feasible in polar aprotic solvents.

  • Workup: Cool to room temperature. Vent any pressure. Pour mixture into ice water.

  • Extraction: Extract the dense organic layer (fluorocarbon phase). Wash with brine.

  • Purification: Fractional distillation. The product will have a lower boiling point than the starting material due to the "sympathetic" effect of fluorine lowering intermolecular forces despite the similar mass.

Part 4: Visualization & Logic Mapping

The following diagram illustrates the divergent pathways for TCTFB, highlighting the regioselectivity controlled by reagent choice (Zinc vs. Nucleophiles).

TCTFB_Pathways Start 1,2,4-Trichloro- 1,1,2-trifluorobutane (TCTFB) Step1_Zn Zn / DMF (1,2-Dechlorination) Start->Step1_Zn Path A: Monomer Synthesis Step_Halex KF / 18-Crown-6 (Sn2 Substitution) Start->Step_Halex Path B: Fluorination Inter_Olefin Intermediate: 4-chloro-1,1,2- trifluorobut-1-ene Step1_Zn->Inter_Olefin Step2_Base KOH / Heat (Dehydrochlorination) Inter_Olefin->Step2_Base Product_Diene Product A: 1,1,2-Trifluoro- 1,3-butadiene (TFBD) Step2_Base->Product_Diene Final Monomer Product_Tetra Product B: 1,2-dichloro-1,1,2,4- tetrafluorobutane Step_Halex->Product_Tetra Solvent/Intermediate

Figure 1: Divergent synthesis pathways for TCTFB. Path A yields polymerizable monomers; Path B yields highly fluorinated solvents.

Part 5: Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete activation of Zinc.Wash Zn with 2% HCl, then Acetone/Ether, and dry under vacuum before use.
Polymerization Lack of inhibitor or excessive heat.Ensure TBC inhibitor is present in the receiver. Keep pot temp <90°C.
Corrosion HF generation during Halex reaction.Use Hastelloy or PTFE-lined reactors. Glass is unsuitable for high-temp fluoride reactions.
Incomplete Conversion (Protocol B) "Wet" KF (Hydration shell blocks reactivity).Use spray-dried KF and dry solvent over molecular sieves (3Å).

Part 6: References

  • Preparation of Fluorinated Dienes. Source: U.S. Patent 2,894,042 Context: Foundational methodology for zinc-mediated dehalogenation of chlorofluorobutanes to produce trifluorobutadiene.

  • Synthesis of 1,1,2-trifluoro-1,3-butadiene and its polymerization. Source: Journal of Polymer Science Part A: General Papers Context: Detailed kinetics of the dehydrochlorination steps and polymerization behavior of the resulting monomer.

  • Reactivity of Perhaloalkanes with Nucleophiles. Source: Journal of Fluorine Chemistry Context: Mechanisms regarding the selective substitution of primary alkyl chlorides in the presence of fluorinated carbons.

  • Safety Data Sheet: 1,1,2-Trichloro-1,2,2-trifluoroethane (Analogous Handling). Source: Fisher Scientific Context: Safety protocols for handling chlorofluorocarbon intermediates, applicable to TCTFB regarding inhalation and skin contact.

Sources

"19F NMR spectroscopy of 1,2,4-Trichloro-1,1,2-trifluorobutane"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution 19F NMR Characterization of 1,2,4-Trichloro-1,1,2-trifluorobutane

Strategic Overview

The precise characterization of halogenated alkanes is a critical step in the development of fluoropolymers and pharmaceutical intermediates. This compound presents a unique analytical challenge due to its specific stereochemical architecture.[1] Unlike simple symmetric haloalkanes, this molecule possesses a chiral center at the C2 position, which induces magnetic non-equivalence in the adjacent geminal fluorine atoms at C1.

This application note details a robust 19F NMR (Nuclear Magnetic Resonance) protocol designed to resolve these complex spin systems. While 1H NMR provides limited resolution due to overlapping methylene signals, 19F NMR offers a distinct, wide-spectral window to validate the structural integrity and isomeric purity of the compound.

Chemical Architecture & Spin Physics

To interpret the spectrum, one must understand the magnetic environment of the fluorine nuclei.

Structure:



The Chiral Induction Effect

The carbon at position 2 (C2) is a chiral center (bonded to -F, -Cl, -CH2-, and -CF2Cl).[1] This chirality breaks the symmetry of the adjacent C1 position. Consequently, the two fluorine atoms on C1 (


 and 

) are diastereotopic .[2] They are not magnetically equivalent and will couple to each other, creating a distinct AB spin system (or ABX when coupled to the C2 fluorine).
  • Spin System: The three fluorine atoms form an ABX or AMX system depending on the chemical shift separation relative to the coupling constant (

    
    ).
    
  • C1 Fluorines (

    
    ):  Expected to appear as a complex second-order multiplet (typically ~ -60 to -75 ppm).[1]
    
  • C2 Fluorine (

    
    ):  Expected to appear as a multiplet further upfield (typically ~ -110 to -130 ppm) due to the shielding effect of the alkyl chain relative to the terminal chlorodifluoro group.
    

Experimental Protocol

This protocol ensures reproducibility and maximum resolution of the diastereotopic signals.

Sample Preparation
  • Solvent: Chloroform-d (

    
    )  is the standard choice.[1] It minimizes solvent-solute interactions that might broaden peaks.[1]
    
  • Internal Standard: Trichlorofluoromethane (

    
    )  or 
    
    
    
    -Trifluorotoluene
    .[1]
    • Recommendation: Use

      
       set to 0.00 ppm.[3]
      
    • Concentration: 10–20 mg of analyte in 0.6 mL solvent.

  • Tube Quality: High-throughput 5mm NMR tubes are sufficient; quartz tubes are not required unless analyzing trace silicon impurities.[1]

Acquisition Parameters (400 MHz - 600 MHz Instrument)

Fluorine has a wide chemical shift range and long relaxation times (


).[1]
ParameterSettingRationale
Pulse Sequence zgfig (Inverse Gated)Decouples protons to simplify multiplets; suppresses NOE for quantitative integration.[1]
Spectral Width (SW) 250 ppm (-200 to +50 ppm)Covers all organic fluorine signals; prevents folding.[1]
Transmitter Offset (O1) -100 ppmCenters the excitation pulse between the expected regions.[1]
Relaxation Delay (D1)

10 seconds
Critical: Fluorine

relaxation can be 2-5s.[1] Short D1 leads to integration errors.
Scans (NS) 64 - 128Sufficient for S/N > 100:1 for main peaks.[1]
Acquisition Time (AQ) > 1.0 secEnsures high digital resolution to resolve small

couplings.

Data Analysis & Interpretation

The resulting spectrum will not show simple singlets or triplets. It will display a characteristic "fingerprint" of chirality.

Expected Spectral Features
Signal AssignmentChemical Shift (

ppm)*
Multiplicity PatternCoupling Constants (

Hz)
C1-F (a) -65.0 to -70.0Doublet of Doublets (dd) or AB

Hz (Geminal)
C1-F (b) -65.0 to -70.0Doublet of Doublets (dd) or AB

Hz (Geminal)
C2-F (c) -115.0 to -125.0Multiplet (ddt)

Hz (Vicinal)

(to C3 protons)

*Note: Exact shifts vary with concentration and temperature. Values are estimates based on functional group additivity.

Key Diagnostic: The Geminal Coupling

The most definitive proof of the structure is the large geminal coupling constant (


) between the two fluorines at C1. If C2 were not chiral (or if rapid rotation averaged the signals), C1 would appear as a simple doublet. The presence of the AB pattern (

Hz) confirms the asymmetric environment created by the C2 chiral center.

Workflow Visualization

The following diagram outlines the logical flow for characterizing this molecule, emphasizing the decision points for parameter optimization.

G Start Start: Sample Preparation Solvent Dissolve in CDCl3 (Add CFCl3 Std) Start->Solvent Acquisition Acquire 19F Spectrum (Pulse: zgfig, D1 > 10s) Solvent->Acquisition Process Fourier Transform & Phase Correction Acquisition->Process Decision Are C1 Fluorines Equivalent? Process->Decision Result_A Singlet/Doublet Observed: Symmetry/Averaging (Check Isomer) Decision->Result_A Yes Result_B AB Quartets Observed: Diastereotopic Confirmation (Chiral C2 confirmed) Decision->Result_B No (Expected)

Figure 1: Decision tree for verifying the stereochemical integrity of this compound via 19F NMR.

Troubleshooting & Expert Tips

  • "Rolling" Baseline: 19F spectra often suffer from baseline distortion due to the wide spectral width and acoustic ringing of the probe.

    • Fix: Apply Backward Linear Prediction (LP) to the first few points of the FID or use a probe with low fluorine background.

  • Phasing the AB System: The diastereotopic C1 fluorines may produce "roofing" effects (intensity distortion).

    • Fix: Manual phasing is required. Do not rely on magnitude mode; use pure absorption mode for accurate integration.[1]

  • Impurity Profiling: Look for signals around -80 ppm, which often indicate

    
     groups from over-fluorinated byproducts (e.g., from telomerization side reactions).[1]
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for AB spin system analysis).

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.[1] (Authoritative source on F-F coupling constants).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (General reference for NMR shifts of haloalkanes).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Tables for substituent effects on 19F shifts).

Sources

Application Note: High-Purity Isolation of 1,2,4-Trichloro-1,1,2-trifluorobutane via Fractional Distillation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

1,2,4-Trichloro-1,1,2-trifluorobutane (


)  is a specialized halogenated intermediate, typically synthesized via the telomerization or radical addition of 1,1,2-trichlorotrifluoroethane (CFC-113)  to ethylene .

Achieving pharmaceutical or electronic-grade purity (>99.5%) requires the rigorous removal of unreacted starting materials (CFC-113), high-boiling telomers (


 species), and potential metal-catalyst residues (copper or iron salts). This guide details a self-validating fractional distillation protocol designed to isolate the target isomer while mitigating thermal dehydrohalogenation risks.
Key Physical Properties
PropertyValueNotes
Molecular Formula

Molecular Weight 215.43 g/mol
Boiling Point (Atm) 134 – 136 °C Target collection range at 760 mmHg
Boiling Point (Vacuum) ~75 – 80 °CEstimated at 60–80 mmHg (Recommended)
Precursor BP 47.6 °CCFC-113 (Easy separation)
Density ~1.5 - 1.6 g/mLHalogenated density allows phase separation from water

Pre-Distillation Treatment (Critical)

Direct distillation of the crude reaction mixture is not recommended due to the presence of Lewis acid catalysts (often copper or iron chlorides) used in the synthesis. These metals can catalyze dehydrohalogenation (elimination of HCl/HF) at distillation temperatures, degrading the product and corroding the apparatus.

Protocol A: Catalyst Removal & Neutralization
  • Quench: Cool the crude reaction mixture to 0–5 °C.

  • Acid Wash: Wash the organic layer with 5% HCl (aq) to solubilize metal salts.

    • Observation: The organic layer will be the bottom phase (Density > 1.0).

  • Neutralization: Wash with saturated

    
     solution until 
    
    
    
    evolution ceases (pH ~7).
  • Drying: Dry the organic phase over anhydrous

    
     for 2 hours. Filter to remove the desiccant.
    
    • Checkpoint: The filtrate must be optically clear. Haze indicates residual water, which causes azeotrope formation during distillation.

Fractional Distillation Protocol

Experimental Setup

Given the atmospheric boiling point of ~135°C, Vacuum Distillation is strongly advised to lower the thermal stress on the molecule. Halogenated alkanes are prone to discoloration and decomposition above 150°C.

  • Flask: Round-bottom flask (max 60% full) with magnetic stirring.

  • Column: Vacuum-jacketed Vigreux column (20-30 cm) or a Packed Column (glass helices) for higher resolution.

    • Why: A simple Vigreux is sufficient for separating the precursor (

      
      ), but a packed column is required if separating close-boiling isomers.
      
  • Condenser: Liebig or Dimroth condenser cooled to 5–10 °C.

  • Vacuum Source: Diaphragm pump capable of stable 50–100 mmHg.

Workflow Logic (DOT Diagram)

DistillationWorkflow Crude Crude Mixture (Pre-treated) Setup Vacuum Setup (P = 60-80 mmHg) Crude->Setup Heat Gradual Heating (Oil Bath) Setup->Heat Fraction1 Fraction 1: Fore-run (Unreacted CFC-113) Heat->Fraction1 Vapor T < 30°C Transition Transition Phase (Mixed Composition) Fraction1->Transition T Rises Rapidly Fraction2 Fraction 2: Main Cut (Target: C4H4Cl3F3) Transition->Fraction2 Stable T (~75-80°C) Residue Pot Residue (C6 Telomers/Tars) Fraction2->Residue Distillation Stops

Figure 1: Logical flow for the fractional distillation of this compound.

Step-by-Step Distillation Procedure
  • System Evacuation:

    • Assemble the apparatus and grease all joints.

    • Slowly lower pressure to 60 mmHg .

    • Safety: Ensure the cold trap is filled with dry ice/isopropanol to protect the pump from fluorinated volatiles.

  • Fraction 1: Fore-run (Solvent/Precursor Removal)

    • Heat the oil bath to ~60°C.

    • Collect distillate boiling at < 30°C (at 60 mmHg).

    • Composition: This is primarily unreacted CFC-113 (BP 48°C at atm, ~15°C at 60 mmHg) and trace water.

    • Action: Discard or recycle.

  • Transition Phase

    • Increase oil bath temperature to ~100–110°C.

    • The vapor temperature will rise sharply. Collect a small intermediate volume until the temperature stabilizes.

  • Fraction 2: Main Cut (The Target)

    • Target Vapor Temperature: 75 – 80 °C (at 60 mmHg).

    • Note: If running at atmospheric pressure, collect at 134 – 136 °C .

    • Maintain a reflux ratio of roughly 5:1 (5 drops back to pot, 1 to receiver) to ensure isomer purity.

    • Collect until the vapor temperature begins to spike or the distillation rate drops significantly.

  • Shutdown:

    • Stop heating. Break vacuum with nitrogen (inert gas) to prevent oxidation of the hot residue.

    • The pot residue will contain high-boiling telomers (

      
      ) and should be disposed of as halogenated waste.
      

Quality Control & Analysis

Gas Chromatography (GC-FID/MS)

Verify purity using a non-polar capillary column (e.g., DB-5 or HP-5).

  • Injector: 220 °C

  • Detector: 250 °C

  • Oven Program: 50 °C (hold 2 min)

    
     Ramp 10 °C/min 
    
    
    
    200 °C.
  • Acceptance Criteria:

    • Main Peak Area > 99.0%.[1][2]

    • Absence of CFC-113 peak (early eluting).

    • Absence of dimer peak (late eluting).

Troubleshooting Table
ObservationRoot CauseCorrective Action
Cloudy Distillate Azeotrope with waterRe-dry with

or

and re-distill.
Acrid Smell (HCl) DecompositionTemperature too high. Increase vacuum depth to lower BP.
Poor Separation Flooding columnReduce heating rate; ensure column is insulated (silvered vacuum jacket).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2782622, this compound. Retrieved from [Link]

  • Fluorine1 Chemical Catalog. Physical Properties of this compound (CAS 261760-97-8).[3][4][5][6][7] Retrieved from [Link]

  • University of Rochester. Purification: Fractional Distillation Protocol. Retrieved from [Link]

Sources

Application Note: Characterization and Optimization of Polymer Solubility in 1,2,4-Trichloro-1,1,2-trifluorobutane (TCTFB)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a comprehensive framework for evaluating the solubility of medical-grade polymers in 1,2,4-Trichloro-1,1,2-trifluorobutane (TCTFB) . While widely recognized halogenated solvents (e.g., Dichloromethane, Chloroform) are standard in drug delivery formulations, regulatory pressure to reduce Class 1 Ozone Depleting Substances (ODS) and toxic chlorinated solvents has driven interest in complex halogenated butane derivatives as specialized process solvents.

TCTFB is a dense, aliphatic halogenated fluid. Its unique structure—combining the lipophilicity of a butane chain with the high density and low surface tension of fluorination—makes it a candidate for precision coating of medical devices (e.g., drug-eluting stents) and processing of biodegradable polyesters (PLGA/PLA).

This guide details the physicochemical basis of solubility, provides a self-validating experimental protocol for solubility mapping, and outlines safety considerations for handling novel halogenated solvents.

Physicochemical Profile & Thermodynamic Basis

Solvent Characteristics (Estimated)

As a specialized isomer, TCTFB exhibits properties distinct from its aromatic cousins (e.g., 1,2,4-trichlorobenzene) and shorter-chain CFCs.

PropertyEstimated ValueImpact on Polymer Processing
Chemical Structure

Asymmetric halogenation creates a moderate dipole moment.
Density ~1.45 – 1.55 g/cm³High density facilitates phase separation in aqueous emulsions.
Boiling Point ~80°C – 100°CModerate volatility allows controlled evaporation (smoother films than DCM).
Surface Tension < 25 mN/mExcellent wetting of complex geometries (stent struts).
Hansen Solubility Parameters (HSP)

Solubility is governed by the thermodynamic requirement that the free energy of mixing (


) is negative. Using Hansen Solubility Parameters (HSP), we predict solubility by calculating the "distance" (

) between the solvent (1) and polymer (2) in 3D space:


  • 
     (Dispersion):  High in TCTFB due to heavy Cl/F atoms.
    
  • 
     (Polarity):  Moderate; driven by the electronegativity difference between F and Cl on the butane backbone.
    
  • 
     (Hydrogen Bonding):  Low; TCTFB acts primarily as a proton acceptor (if at all), lacking strong donor groups.
    

Prediction: TCTFB is likely a Good Solvent for hydrophobic polymers (Polystyrene, PLGA with high Lactide content) and a Non-Solvent for hydrophilic polymers (PEG, PVA).

Experimental Protocols

Protocol A: Rapid Gravimetric Solubility Screening

Objective: To empirically determine the saturation limit of a target polymer in TCTFB at ambient temperature.

Materials:

  • TCTFB (Anhydrous, >99%)

  • Target Polymer (e.g., PLGA 50:50, Mw 45kDa)

  • 0.2 µm PTFE Syringe Filter

  • Analytical Balance (0.01 mg precision)

  • Scintillation Vials (20 mL)

Workflow:

  • Preparation: Weigh 100 mg of polymer (

    
    ) into a tared vial.
    
  • Addition: Add 1.0 mL of TCTFB. Cap tightly to prevent evaporation.

  • Agitation: Vortex for 60 seconds, then place on an orbital shaker (100 RPM) at 25°C for 24 hours.

  • Visual Inspection:

    • Clear Solution: Soluble.[1][2][3][4][5][6][7]

    • Cloudy/Swollen Gel: Partial Solubility/Swelling.

    • Solid Precipitate: Insoluble.[2][8]

  • Quantification (If soluble):

    • Filter the solution through a 0.2 µm PTFE filter (pre-weighed).

    • Evaporate the solvent from a known volume of filtrate.

    • Weigh the residue to calculate concentration (

      
      ).
      
Protocol B: Cloud Point Determination (Phase Boundary Mapping)

Objective: To identify the "Theta Temperature" (


) where the polymer transitions from soluble to insoluble, critical for designing precipitation-based purification steps.

Workflow:

  • Prepare a 1% (w/v) polymer solution in TCTFB.

  • Place the vial in a temperature-controlled water bath equipped with a laser turbidity meter.

  • Cool the sample at a rate of 1°C/min.

  • Record the temperature (

    
    ) where transmittance drops below 90% (onset of turbidity).
    

Visualization: Solubility Decision Logic

The following diagram outlines the logical flow for determining solvent suitability based on experimental observation.

SolubilityLogic Start Start: Mix Polymer + TCTFB Visual 24h Visual Inspection Start->Visual Clear Clear Solution Visual->Clear Homogeneous Cloudy Cloudy / Haze Visual->Cloudy Phase Separation Solid Solid Sediment Visual->Solid No Interaction Viscosity Measure Intrinsic Viscosity (Mark-Houwink) Clear->Viscosity ThetaSolvent Outcome: Theta Solvent (Ideal for Crystallization) Clear->ThetaSolvent Heat Heat to 50°C Cloudy->Heat Filter Filter (0.2µm) & Weigh Residue Solid->Filter GoodSolvent Outcome: Good Solvent (Suitable for Coating) Viscosity->GoodSolvent High Intrinsic Viscosity NonSolvent Outcome: Non-Solvent (Use as Precipitant) Filter->NonSolvent Heat->Clear UCST Behavior Heat->Cloudy Insoluble

Figure 1: Decision tree for classifying TCTFB interaction with target polymers based on visual and rheological data.

Case Study: PLGA for Drug Eluting Stents

Poly(lactic-co-glycolic acid) (PLGA) solubility is highly dependent on the Lactide:Glycolide (L:G) ratio.[1][3][9] TCTFB, being less polar than Dichloromethane (DCM), exhibits "Selectivity by Composition."

PLGA Grade (L:G)Predicted Solubility in TCTFBMechanism
50:50 Poor / Swelling The high glycolide content increases polarity; TCTFB (

) cannot overcome the polymer-polymer interaction.
75:25 Moderate Increased lactide (methyl groups) reduces overall polarity, improving match with TCTFB.
85:15 / 100:0 (PLA) High The hydrophobic methyl side chains of PLA interact favorably with the chlorinated butane backbone.

Application Insight: Researchers can utilize TCTFB to fractionate commercial PLGA. By washing a raw PLGA sample with TCTFB, low-molecular-weight or high-lactide fractions may be selectively extracted, narrowing the polydispersity index (PDI) of the final medical device material.

Safety & Handling Protocol

Warning: Halogenated butanes are potent CNS depressants and potential hepatotoxins.

  • Ventilation: All handling must occur within a certified chemical fume hood (Face velocity > 100 fpm).

  • PPE:

    • Gloves: Viton® or PVA (Polyvinyl alcohol) laminates. Note: Standard Nitrile gloves degrade rapidly in halogenated solvents.

    • Eye Protection: Chemical splash goggles.

  • Waste Disposal: Segregate as "Halogenated Organic Waste." Do not mix with acetone or flammable solvents to prevent exothermic polymerization risks if Lewis acids are present.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.[4]

  • Akina, Inc. (2023). Solvent-dependent PLGA solubility for separation of PLGAs with different L:G ratios. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Dissolving PLGA in Solvents: A Guide to Solvent Selection. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2021). Q3C(R8) Impurities: Guideline for Residual Solvents. Retrieved from [Link]

Sources

Technical Application Note: Safe Management and Disposal of 1,2,4-Trichloro-1,1,2-trifluorobutane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

1,2,4-Trichloro-1,1,2-trifluorobutane (CAS: 261760-97-8) is a hydrochlorofluorocarbon (HCFC) derivative often encountered as a synthesis intermediate or specialized solvent.[1] Unlike common laboratory solvents (e.g., acetone, ethanol), this compound presents a "Cradle-to-Grave" liability due to its environmental persistence, potential for ozone depletion, and formation of corrosive acid gases (HCl, HF) upon thermal decomposition.

The Core Directive: This waste stream must never be commingled with non-halogenated solvents or strong alkalis. The presence of fluorine and chlorine atoms necessitates high-temperature incineration with specific scrubbing capabilities. This guide provides a self-validating workflow to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and protect laboratory personnel.

Physicochemical Profile & Hazard Identification

Effective waste management begins with understanding the chemical's behavior. This compound is a dense, lipophilic liquid that can penetrate standard laboratory gloves.

Table 1: Critical Properties for Waste Handling
PropertyValue / CharacteristicOperational Implication
Molecular Formula C₄H₄Cl₃F₃High halogen content (>50% by mass).[1][2]
Physical State LiquidRequires secondary containment to prevent drain entry.[1][2]
Density ~1.5 – 1.6 g/mL (Estimated)Heavier than water; sinks in aqueous biphasic mixtures.[1][2]
Solubility Lipophilic / HydrophobicDo not attempt to dilute with water.[1][2]
Reactivity Sensitive to Strong BasesIncompatible with NaOH/KOH (Risk of dehydrohalogenation).[1][2]
Flash Point High / Non-Flammable (Typical)Does not support combustion but decomposes to toxic gases (Phosgene, HF).[1][2][3]

Critical Safety Note: Upon heating or contact with flames, this compound decomposes to release Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) . Standard fume hoods are mandatory.

Protocol 1: Waste Segregation & Characterization

Objective: To create a "Self-Validating" waste stream that prevents dangerous incompatibilities and ensures acceptance by disposal facilities.

The "Zero-Mix" Policy

Researchers often default to dumping all organic liquids into a single "Organic Waste" drum. This is prohibited for C₄H₄Cl₃F₃.

  • Why? Mixing halogenated waste with flammable solvents (acetone/hexanes) alters the BTU value, potentially violating the incinerator's feed parameters.

  • Why? Mixing with alkalis (bases) can trigger exothermic elimination reactions, pressurizing the container.

Workflow Visualization

The following diagram outlines the decision logic for segregating this specific waste stream.

WasteSegregation Start Waste Generation (this compound) CheckMix Is it mixed with other chemicals? Start->CheckMix CheckBase Contains Strong Bases? (NaOH, KOH, Amines) CheckMix->CheckBase Yes HaloStream Segregate into HALOGENATED WASTE Stream CheckMix->HaloStream No (Pure) CheckFlam Contains Flammables? (Acetone, MeOH) CheckBase->CheckFlam No Neutralize PROTOCOL A: Neutralize Base First (Check pH 6-8) CheckBase->Neutralize Yes CheckFlam->HaloStream No FlamStream Segregate into MIXED HALOGENATED/FLAMMABLE (Requires Calorific Value Labeling) CheckFlam->FlamStream Yes Neutralize->CheckFlam Labeling Label: 'Toxic, Halogenated' List: C4H4Cl3F3 HaloStream->Labeling FlamStream->Labeling

Figure 1: Decision matrix for segregating this compound waste to prevent reactivity hazards.

Protocol 2: Safe Handling & Storage

Objective: Prevent exposure and environmental release during temporary storage.

Personal Protective Equipment (PPE)

Standard nitrile gloves provide insufficient protection against halogenated hydrocarbons for prolonged periods due to permeation.

  • Required: Silver Shield® (Laminate) or Viton® gloves are recommended for spill cleanup or handling pure waste.

  • Standard Use: Double-gloving (Nitrile over Laminate) allows for dexterity while maintaining chemical resistance.

Container Specifications
  • Material: High-Density Polyethylene (HDPE) or Glass (Amber). Avoid standard LDPE which may swell.

  • Venting: Use vented caps (e.g., Nalgene™ Vented Closures) if there is any risk of slow reaction or off-gassing. This prevents pressure buildup and container rupture.

  • Secondary Containment: Store waste bottles in a polyethylene tray capable of holding 110% of the volume of the largest container.

Protocol 3: Disposal & Destruction

Objective: Permanent destruction of the molecule via high-temperature incineration.

The Incineration Requirement

Landfilling halogenated solvents is federally restricted under RCRA Land Disposal Restrictions (LDR). The only viable disposal method is High-Temperature Incineration .

  • Mechanism: The waste is injected into a rotary kiln incinerator operating at >1000°C.

  • Reaction:

    
    
    
  • Scrubbing: The facility must be equipped with wet scrubbers (Caustic Soda/NaOH) to neutralize the acid gases (HCl and HF) generated during combustion.

Lab-to-Facility Handoff Procedure
  • Tagging: Attach a hazardous waste tag.

    • Chemical Name: this compound (Do not use abbreviations).[4]

    • Hazards: Toxic, Irritant.[5]

    • Composition: 100% (if pure).

  • Verification: Before sealing the drum/box for pickup, verify the pH is neutral (using a dipstick) to ensure no unreacted synthesis reagents are present.

  • Manifesting: Ensure the waste manifest code reflects "Halogenated Solvents" (often consolidated under F001 or F002 if spent solvents, or D022 characteristic if applicable, though typically managed as non-specific halogenated waste).

Emergency Procedures: Spills

Scenario: A 500mL bottle shatters in the lab.

  • Evacuate & Ventilate: The vapor is heavier than air and will accumulate on the floor. Evacuate the immediate area.

  • PPE Up: Don Viton or Laminate gloves, lab coat, and chemical splash goggles. Use a half-mask respirator with Organic Vapor cartridges if ventilation is poor.

  • Contain: Do NOT use paper towels (inefficient and increases surface area for evaporation). Use a commercial Universal Sorbent (polypropylene pads) or Vermiculite .

  • Clean:

    • Cover the spill with absorbent.[5]

    • Scoop absorbed material into a wide-mouth HDPE jar.

    • Label as "Debris contaminated with this compound."

    • Treat as hazardous waste (Protocol 3).

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Managing Hazardous Waste. Retrieved from [Link]

  • PubChem. Compound Summary: this compound (CID 2782622).[4] National Library of Medicine. Retrieved from [Link][2]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][2]

Sources

Application Note: A Validated Protocol for the Quantitative Analysis of 1,2,4-Trichloro-1,1,2-trifluorobutane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and validated protocol for the quantitative analysis of 1,2,4-Trichloro-1,1,2-trifluorobutane, a halogenated hydrocarbon of interest in various industrial and environmental contexts. The primary analytical methodology detailed is Gas Chromatography with Electron Capture Detection (GC-ECD), chosen for its high sensitivity to halogenated compounds. A confirmatory method using Gas Chromatography-Mass Spectrometry (GC-MS) is also discussed. The protocol encompasses sample preparation for diverse matrices, including water and solid materials, detailed instrumental parameters, calibration procedures, and robust quality control measures to ensure data integrity and reliability. This guide is intended for researchers, environmental scientists, and professionals in drug development and chemical manufacturing who require a precise and accurate method for the quantification of this specific analyte.

Introduction

This compound is a synthetic halogenated alkane.[1] Its chemical structure, containing both chlorine and fluorine atoms, imparts unique physicochemical properties that may be leveraged in specialized applications, such as a solvent or a chemical intermediate.[2] Given its halogenated nature, there is a potential for environmental persistence and bioaccumulation, making its accurate quantification in various matrices a critical requirement for environmental monitoring and risk assessment. Some halogenated hydrocarbons are classified as ozone-depleting substances (ODS), highlighting the importance of monitoring such compounds in the environment.[3]

The analytical challenge in quantifying this compound lies in achieving high sensitivity and selectivity, especially in complex sample matrices. Gas chromatography (GC) is a powerful and widely used technique for the separation and analysis of volatile and semi-volatile compounds.[4] The choice of detector is paramount for achieving the desired sensitivity. Due to the presence of three chlorine and three fluorine atoms, this compound exhibits a strong affinity for electrons, making the Electron Capture Detector (ECD) an ideal choice for its detection at trace levels.[5][6][7] For unambiguous identification and confirmation, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard, providing structural information based on the mass-to-charge ratio of fragmented ions.

This application note details a robust and reliable protocol for the quantitative analysis of this compound, drawing upon established principles from U.S. Environmental Protection Agency (EPA) methodologies for volatile organic compounds (VOCs) and halogenated hydrocarbons.[5][6][8]

Principle of the Method

The core of this protocol is the separation of this compound from other components in a sample matrix using a gas chromatograph. The sample, after appropriate preparation, is injected into the GC, where it is vaporized and carried by an inert gas (mobile phase) through a capillary column containing a stationary phase.[4][9] The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. The highly electronegative nature of the analyte allows for sensitive detection by an ECD. Quantification is achieved by comparing the peak area or height of the analyte in the sample to that of a series of calibration standards of known concentrations.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below, illustrating the key stages from sample collection to final data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & QC cluster_confirmation Confirmation (Optional) Sample_Collection Sample Collection (Water/Solid) Extraction Extraction/Purge & Trap Sample_Collection->Extraction Concentration Concentration & Solvent Exchange Extraction->Concentration GC_ECD_Analysis GC-ECD Analysis Concentration->GC_ECD_Analysis GC_MS_Confirmation GC-MS Confirmation Concentration->GC_MS_Confirmation Data_Acquisition Data Acquisition GC_ECD_Analysis->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification QC_Validation QC Validation Quantification->QC_Validation QC_Validation->GC_MS_Confirmation If required

Sources

Troubleshooting & Optimization

"side reactions involving 1,2,4-Trichloro-1,1,2-trifluorobutane"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 1,2,4-Trichloro-1,1,2-trifluorobutane. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential side reactions and challenges encountered during its use. The information provided herein is synthesized from fundamental principles of organic chemistry and data from analogous halogenated hydrocarbons, offering expert guidance to ensure the integrity and success of your experiments.

Introduction to the Reactivity of this compound

This compound is a polyhalogenated alkane with a unique arrangement of chlorine and fluorine atoms, leading to varied reactivity at its different carbon centers. Understanding the lability of each carbon-chlorine bond is crucial for predicting and mitigating side reactions.

  • C-4 Chlorine : This is a primary alkyl chloride, making it susceptible to SN2 (bimolecular nucleophilic substitution) reactions with strong, unhindered nucleophiles.[1]

  • C-2 Chlorine : This is a tertiary alkyl chloride. It is sterically hindered for SN2 reactions but can undergo SN1 (unimolecular nucleophilic substitution) reactions, especially in the presence of polar, protic solvents that can stabilize the resulting tertiary carbocation.[2] Elimination reactions (E1 and E2) are also significant possibilities at this position, especially with strong, bulky bases.[3][4]

  • C-1 Chlorine : This chlorine is on a carbon atom that is also bonded to two fluorine atoms. The strong electron-withdrawing effect of the fluorine atoms can influence the reactivity of this C-Cl bond.

The C-F bonds are significantly stronger than C-Cl bonds and are generally considered inert under typical nucleophilic substitution or elimination conditions.[5][6][7]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems, their likely causes rooted in side reactions, and actionable solutions.

Observed ProblemPotential Cause (Side Reaction)Recommended Solution & Rationale
Low yield of the desired product, formation of multiple byproducts. Concurrent Substitution and Elimination Reactions: The reaction conditions may favor both nucleophilic substitution and elimination, especially when using strong bases or nucleophiles.[3][4]Optimize Reaction Conditions:For Substitution: Use a less hindered, potent nucleophile and a polar aprotic solvent (e.g., DMSO, DMF) to favor SN2 at the C-4 position. Avoid high temperatures. • For Elimination: Employ a strong, bulky base (e.g., potassium tert-butoxide) and a non-polar solvent to favor elimination at the C-2 position.[8]
Formation of an alkene byproduct. Dehydrochlorination (Elimination): A base in the reaction mixture is abstracting a proton, leading to the elimination of HCl and the formation of a double bond.[3][8]Use a Non-Nucleophilic Base: If a base is required for the reaction, consider using a sterically hindered, non-nucleophilic base (e.g., 2,6-lutidine, proton sponge) to minimize elimination. Control Temperature: Elimination reactions are often favored at higher temperatures. Running the reaction at a lower temperature can reduce the formation of alkene byproducts.
Reaction mixture turns acidic over time. Hydrolysis or Thermal Decomposition: Trace amounts of water can lead to slow hydrolysis, releasing HCl.[9] At elevated temperatures, the compound can decompose, also forming HCl.[10]Ensure Anhydrous Conditions: Thoroughly dry all solvents and glassware before use. Consider using a desiccant or performing the reaction under an inert atmosphere (e.g., nitrogen, argon). Maintain a Stable Temperature: Avoid excessive heating. If high temperatures are necessary, monitor the reaction for signs of decomposition.
Formation of over-alkylated or polymeric materials, especially with amine nucleophiles. Multiple Substitutions: Primary and secondary amines, after initial substitution, can act as nucleophiles themselves, leading to the formation of more substituted products.[11][12][13]Use a Large Excess of the Amine: This ensures that the haloalkane is more likely to react with the primary amine rather than the secondary amine product. Protect the Amine: If possible, use a protecting group on the amine that can be removed after the initial substitution.
Inconsistent reaction rates or unexpected byproducts. Free Radical Reactions: The presence of UV light, radical initiators, or high temperatures can initiate free radical chain reactions, leading to a mixture of halogenated products.[14][15][16][17]Exclude Light and Radical Initiators: Conduct the reaction in the dark or in amber-colored glassware. Ensure that all reagents and solvents are free from peroxides or other radical initiators. Use a Radical Inhibitor: In some cases, adding a small amount of a radical inhibitor (e.g., BHT, hydroquinone) can suppress these side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the relative reactivity of the three chlorine atoms in this compound?

A1: Based on general principles of organic chemistry, the primary chlorine at the C-4 position is the most susceptible to SN2 reactions due to less steric hindrance. The tertiary chlorine at the C-2 position is more likely to undergo SN1 and elimination reactions. The chlorine at the C-1 position is on a carbon with two fluorine atoms, which may affect its reactivity through inductive effects, but it is generally less reactive towards nucleophilic substitution than the other two. The C-F bonds are very strong and not expected to react under these conditions.[5][6][7]

Q2: How can I minimize the formation of elimination byproducts when performing a substitution reaction at the C-4 position?

A2: To favor substitution over elimination, use a strong, non-bulky nucleophile and a polar aprotic solvent. Keeping the reaction temperature as low as possible is also crucial, as higher temperatures tend to favor elimination.[3][4]

Q3: Is this compound stable in the presence of water?

A3: While generally stable, prolonged contact with water, especially at elevated temperatures or in the presence of catalysts, can lead to hydrolysis, producing HCl.[9] For reactions requiring high purity and minimal side reactions, it is best to use anhydrous conditions.

Q4: Can I use a strong base like sodium hydroxide with this compound?

A4: Using a strong, small base like sodium hydroxide will likely lead to a mixture of substitution and elimination products, making it difficult to achieve a clean reaction.[8] If a base is needed, a non-nucleophilic, sterically hindered base is a better choice to avoid competing reactions.

Q5: What are the expected decomposition products at high temperatures?

A5: At elevated temperatures, chlorofluorocarbons can decompose to form smaller, halogenated compounds, as well as hydrogen chloride (HCl) and hydrogen fluoride (HF).[10]

Experimental Protocols

Protocol 1: Minimizing Elimination Byproducts in a Nucleophilic Substitution Reaction

This protocol is designed to favor SN2 substitution at the C-4 position.

  • Preparation of Glassware and Reagents:

    • Thoroughly dry all glassware in an oven at >100 °C for at least 4 hours and allow to cool in a desiccator.

    • Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent.

    • Ensure the nucleophile is of high purity and dry.

  • Reaction Setup:

    • Assemble the reaction apparatus under an inert atmosphere (nitrogen or argon).

    • Dissolve the this compound in a polar aprotic solvent (e.g., anhydrous DMF or DMSO).

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Nucleophile:

    • Dissolve the nucleophile in the same anhydrous solvent.

    • Add the nucleophile solution dropwise to the cooled solution of the haloalkane over a period of 30-60 minutes.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C and slowly warm to room temperature.

    • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction mixture with cold water.

    • Extract the product with an appropriate organic solvent.

    • Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate in vacuo.

    • Purify the product by column chromatography or distillation.

Visualizations

Reaction Pathways

G sub 1,2,4-Trichloro- 1,1,2-trifluorobutane sn2 S N 2 Product (Substitution at C-4) sub->sn2 Strong, unhindered nucleophile (e.g., CN⁻) Polar aprotic solvent elim Elimination Product (Alkene) sub->elim Strong, bulky base (e.g., t-BuOK) High temperature sn1 S N 1 Product (Substitution at C-2) sub->sn1 Weak nucleophile Polar protic solvent

Caption: Competing reaction pathways for this compound.

Troubleshooting Workflow

G start Low Yield or Multiple Products check_alkene Alkene byproduct detected? start->check_alkene check_acid Reaction mixture acidic? start->check_acid check_overalk Over-alkylation (with amines)? start->check_overalk check_inconsistent Inconsistent results? start->check_inconsistent sol_elim Optimize for substitution: - Lower temperature - Use non-nucleophilic base check_alkene->sol_elim Yes sol_decomp Ensure anhydrous conditions Avoid high temperatures check_acid->sol_decomp Yes sol_amine Use excess amine Consider amine protection check_overalk->sol_amine Yes sol_radical Exclude light Use radical inhibitor check_inconsistent->sol_radical Yes

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Technical Support Center: Synthesis of 1,2,4-Trichloro-1,1,2-trifluorobutane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,2,4-trichloro-1,1,2-trifluorobutane. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues encountered during this challenging synthesis. Our approach is grounded in established principles of free-radical chemistry and telomerization reactions, providing you with the expertise and practical insights needed to improve your yield and product purity.

Introduction to the Synthesis

The synthesis of this compound (CCl₂F-CClF-CH₂-CHClF) is most practically achieved through the free-radical telomerization of a suitable fluoroalkene (the taxogen) with a polychlorofluoroalkane (the telogen). A plausible and commonly employed strategy for similar compounds involves the addition of 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113) to vinylidene fluoride (VDF). This reaction is typically initiated by a radical initiator, which promotes the formation of a trichlorotrifluoroethyl radical that then adds across the double bond of the fluoroalkene.

This guide will focus on troubleshooting and optimizing this telomerization reaction to maximize the yield of the desired 1:1 adduct, this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound.

Question 1: My reaction shows very low or no conversion of the starting materials. What are the likely causes and how can I fix this?

Answer:

Low or no conversion in a free-radical telomerization reaction can stem from several factors related to the initiation and propagation steps of the chain reaction.

  • Cause 1: Ineffective Radical Initiation. The chosen radical initiator may not be decomposing at a sufficient rate at the reaction temperature.[1][2]

    • Solution:

      • Verify Initiator Half-Life: Ensure the reaction temperature is appropriate for the half-life of your initiator. For example, benzoyl peroxide and azo compounds like AIBN have specific temperature ranges for efficient decomposition.[3]

      • Increase Initiator Concentration: A higher initiator concentration can increase the rate of radical formation. However, be cautious as excessive initiator can lead to unwanted side reactions and the formation of shorter-chain telomers.[4]

      • Consider a Different Initiator: If temperature adjustments are not feasible, switch to an initiator with a lower decomposition temperature. Photochemical initiation using UV light can also be an alternative if thermal initiation is problematic.[5]

  • Cause 2: Presence of Inhibitors. Trace impurities in your reagents or solvent can quench the free radicals, effectively stopping the chain reaction.

    • Solution:

      • Purify Reagents and Solvents: Ensure your 1,1,2-trichloro-1,2,2-trifluoroethane, vinylidene fluoride, and solvent are free from stabilizers or other impurities. Purification techniques like distillation or passing through a column of activated alumina can be effective.

      • Degas the Reaction Mixture: Dissolved oxygen can act as a radical scavenger. Degas your reaction mixture thoroughly before initiating the reaction, for instance, by several freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solution.

  • Cause 3: Incorrect Reaction Temperature. The reaction temperature might be too low for efficient propagation.

    • Solution: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to find the optimal range for the propagation step without causing excessive side reactions.

Question 2: I am getting a complex mixture of products with a high proportion of higher-order telomers (oligomers). How can I improve the selectivity for the 1:1 adduct?

Answer:

The formation of higher-order telomers (e.g., 1:2, 1:3 adducts) is a common challenge in telomerization reactions. The selectivity for the desired 1:1 adduct is primarily controlled by the molar ratio of the telogen to the taxogen.

  • Cause: Low Telogen-to-Taxogen Ratio. When the concentration of the taxogen (vinylidene fluoride) is high relative to the telogen (1,1,2-trichloro-1,2,2-trifluoroethane), the growing radical chain is more likely to add another monomer unit before it abstracts an atom from the telogen to terminate the chain.

    • Solution:

      • Increase the Molar Ratio of Telogen to Taxogen: Employ a significant molar excess of the telogen. Ratios of 2:1 to 5:1 or even higher are often used to favor the formation of the 1:1 adduct. This increases the probability of the intermediate radical reacting with the telogen.

      • Slow Addition of Taxogen: Instead of adding all the vinylidene fluoride at the beginning, a slow, continuous feed of the gas into the reaction mixture can maintain a low instantaneous concentration, thus favoring the formation of the 1:1 adduct.

Question 3: My product analysis shows the presence of multiple isomers. What leads to their formation and how can I control the regioselectivity?

Answer:

The formation of isomers in the telomerization of vinylidene fluoride is due to the two possible orientations of addition of the radical to the double bond.

  • Cause: Non-Regioselective Radical Addition. The initial radical can add to either the CH₂ or the CF₂ end of the vinylidene fluoride molecule. The subsequent steps of chain transfer will then lead to different isomers. The stability of the resulting radical intermediate often dictates the major product.

    • Solution:

      • Reaction Temperature: Lowering the reaction temperature can sometimes improve the regioselectivity of radical additions, as the transition state with the lower activation energy will be more favored.

      • Solvent Effects: The polarity of the solvent can influence the stability of the radical intermediates and thus the regioselectivity. Experiment with solvents of different polarities to see if this affects the isomer distribution.

      • Catalyst/Additive: While this is a free-radical reaction, certain additives can sometimes influence the course of the reaction. For instance, some Lewis acids might complex with the reactants and influence the regioselectivity of the addition.

Question 4: I am having difficulty purifying the final product from the unreacted starting materials and higher-order telomers. What are the recommended purification methods?

Answer:

Purification of fluorinated compounds can be challenging due to their unique physical properties.

  • Solution:

    • Fractional Distillation: This is the most common and effective method for separating the desired this compound from the more volatile unreacted 1,1,2-trichloro-1,2,2-trifluoroethane and the less volatile higher-order telomers. A high-efficiency distillation column is recommended.[6]

    • Preparative Gas Chromatography (GC): For obtaining highly pure samples for analytical purposes, preparative GC can be an excellent, albeit less scalable, option.

    • Column Chromatography: While less common for these types of compounds, column chromatography on a fluorinated stationary phase could potentially be used for separation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the free-radical telomerization synthesis of this compound?

A1: The reaction proceeds via a free-radical chain mechanism involving three main stages: initiation, propagation, and termination.[7][8]

  • Initiation: The radical initiator (e.g., benzoyl peroxide) decomposes upon heating to generate free radicals.[1][2] These radicals then abstract a chlorine or fluorine atom (more likely chlorine due to weaker C-Cl bond) from 1,1,2-trichloro-1,2,2-trifluoroethane to form the initial telogen radical.

  • Propagation: The telogen radical adds across the double bond of vinylidene fluoride. This can occur in two ways, leading to different radical intermediates. This new radical can then either abstract an atom from another molecule of the telogen to form the 1:1 adduct and a new telogen radical (chain transfer) or add to another molecule of vinylidene fluoride to form a longer radical chain (oligomerization).

  • Termination: The reaction is terminated when two radicals combine.[7]

Q2: How do I choose the right radical initiator for this synthesis?

A2: The choice of initiator depends on the desired reaction temperature and the solvent used.[3]

  • Thermal Initiators: Azo compounds (like AIBN) and organic peroxides (like benzoyl peroxide or di-tert-butyl peroxide) are common choices.[1][3][4] Select an initiator with a half-life of about 1-10 hours at your intended reaction temperature to ensure a steady supply of radicals throughout the reaction.

  • Photochemical Initiators: If the reaction is sensitive to high temperatures, photochemical initiation using UV light, often in the presence of a photosensitizer, can be a good alternative.[5]

Q3: What are the key reaction parameters that I need to control to maximize the yield?

A3: The following parameters are crucial for optimizing the yield of the desired product:

ParameterOptimal Range/ConditionImpact on Yield and Selectivity
Telogen:Taxogen Molar Ratio High (e.g., 2:1 to 5:1)A higher ratio favors the formation of the 1:1 adduct and suppresses oligomerization.
Initiator Concentration 0.1 - 2 mol% (relative to taxogen)Sufficient for initiation, but excess can lead to side reactions and lower molecular weight products.[4]
Temperature Dependent on initiatorShould be high enough for efficient initiation and propagation, but not so high as to cause unwanted side reactions or loss of regioselectivity.
Reaction Time Typically several hoursShould be long enough for complete consumption of the limiting reagent (usually the taxogen).
Solvent Often run neat or in an inert solventThe solvent should not participate in the radical reaction. Polar solvents may stabilize intermediates.[6]

Q4: What are the primary safety concerns when working with fluorinated compounds and radical initiators?

A4: Safety is paramount in this synthesis.

  • Handling Fluorinated Compounds: Many chlorofluorocarbons can have anesthetic effects and may be harmful if inhaled in high concentrations.[9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handling Radical Initiators: Organic peroxides can be thermally and shock-sensitive, posing an explosion hazard.[1] Store them according to the manufacturer's recommendations (usually refrigerated) and avoid friction or grinding.

  • Pressurized Reactions: The use of gaseous vinylidene fluoride may require a pressurized reactor. Ensure the reactor is properly rated for the intended pressure and temperature and that you are trained in its safe operation.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific setup and desired scale.

Materials:

  • 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113), purified

  • Vinylidene fluoride (VDF)

  • Benzoyl peroxide (or another suitable radical initiator)

  • Inert solvent (optional, e.g., acetonitrile)

  • High-pressure stainless steel autoclave equipped with a magnetic stirrer, pressure gauge, thermocouple, and gas inlet/outlet valves.

Procedure:

  • Reactor Preparation: Thoroughly clean and dry the autoclave.

  • Charging the Reactor:

    • Under an inert atmosphere (e.g., argon), charge the autoclave with purified 1,1,2-trichloro-1,2,2-trifluoroethane and the radical initiator (e.g., benzoyl peroxide, 1-2 mol% based on VDF).

    • If using a solvent, add it at this stage.

  • Sealing and Purging: Seal the autoclave and purge it several times with an inert gas (e.g., nitrogen or argon) to remove any oxygen.

  • Introducing Vinylidene Fluoride:

    • Cool the autoclave to a low temperature (e.g., -78 °C with a dry ice/acetone bath) to facilitate the condensation of VDF.

    • Introduce a pre-determined amount of VDF gas into the autoclave. The amount will depend on the desired telogen:taxogen ratio.

  • Reaction:

    • Allow the autoclave to warm to room temperature and then heat it to the desired reaction temperature (e.g., 80-100 °C for benzoyl peroxide).

    • Stir the reaction mixture vigorously.

    • Monitor the pressure inside the autoclave. A drop in pressure indicates the consumption of VDF.

    • Maintain the reaction at the set temperature for several hours (e.g., 8-24 hours) until the pressure stabilizes.

  • Work-up:

    • Cool the autoclave to room temperature.

    • Carefully vent any unreacted VDF gas into a suitable scrubbing solution or exhaust system.

    • Open the autoclave and collect the crude reaction mixture.

  • Purification:

    • Filter the crude mixture to remove any solid residues.

    • Subject the liquid mixture to fractional distillation under atmospheric or reduced pressure to separate the unreacted 1,1,2-trichloro-1,2,2-trifluoroethane, the desired this compound product, and the higher-boiling telomers.

    • Collect the fraction corresponding to the boiling point of this compound.

  • Characterization: Confirm the identity and purity of the product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), and ¹H, ¹⁹F, and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Purify & Degas Reagents charge_reactor Charge Telogen & Initiator prep_reagents->charge_reactor prep_reactor Clean & Dry Autoclave prep_reactor->charge_reactor introduce_taxogen Introduce VDF charge_reactor->introduce_taxogen run_reaction Heat & Stir introduce_taxogen->run_reaction vent_gas Vent Unreacted VDF run_reaction->vent_gas collect_crude Collect Crude Product vent_gas->collect_crude distill Fractional Distillation collect_crude->distill characterize GC-MS, NMR Analysis distill->characterize

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism and Side Reactions

G initiator Initiator (I-I) i_rad 2 I• initiator->i_rad Δ or hν telogen_rad •CClF-CClF2 i_rad->telogen_rad + Telogen - I-Cl telogen CCl2F-CClF2 (Telogen) adduct_rad_a CClF2-CClF-CH2-CF2• (Major) telogen_rad->adduct_rad_a + Taxogen adduct_rad_b CClF2-CClF-CF2-CH2• (Minor) telogen_rad->adduct_rad_b + Taxogen termination Termination Products telogen_rad->termination + Radical taxogen CH2=CF2 (Taxogen) product_a CClF2-CClF-CH2-CHClF (Desired Product) adduct_rad_a->product_a + Telogen - •CClF-CClF2 oligomer_rad CClF2-CClF-(CH2-CF2)n• adduct_rad_a->oligomer_rad + Taxogen adduct_rad_a->termination + Radical product_b Isomeric Product adduct_rad_b->product_b + Telogen - •CClF-CClF2 oligomer Higher Telomers oligomer_rad->oligomer + Telogen - •CClF-CClF2 oligomer_rad->termination + Radical

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Technical Support Center: Degradation Pathways of 1,2,4-Trichloro-1,1,2-trifluorobutane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Researcher

Welcome to the technical support guide for investigating the degradation pathways of 1,2,4-Trichloro-1,1,2-trifluorobutane. As a halogenated alkane, this compound presents unique challenges due to the presence of both strong carbon-fluorine bonds and more labile carbon-chlorine bonds. It is important to note that, as of this publication, specific degradation pathways for this compound have not been extensively documented in scientific literature.

Therefore, this guide is structured to provide a foundational framework based on established principles of halogenated hydrocarbon degradation. We will explore probable biotic and abiotic degradation mechanisms by drawing parallels with similar short-chain halogenated alkanes. This resource will equip you with the theoretical background, experimental designs, and troubleshooting strategies necessary to pioneer research in this area.

Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts

Q1: What are the most likely degradation pathways for a mixed halogenated alkane like this compound?

A1: Given its structure, this compound is susceptible to several degradation mechanisms, primarily targeting the weaker carbon-chlorine bonds. The extremely stable carbon-fluorine bonds are significantly more resistant to cleavage. The most probable pathways are:

  • Abiotic Hydrolysis: A slow substitution reaction where chlorine atoms are replaced by hydroxyl groups, particularly under neutral or alkaline conditions.[1][2]

  • Anaerobic Reductive Dechlorination: A microbially-mediated process where chlorine atoms are sequentially removed and replaced with hydrogen atoms. This is a common fate for chlorinated compounds in anoxic environments.[3][4]

  • Aerobic Biotic Oxidation: Involves the enzymatic introduction of oxygen to the molecule, which can initiate degradation. This is often mediated by monooxygenase or dioxygenase enzymes.[5][6]

Q2: Which bonds are most likely to break first during degradation?

A2: The relative strength of the carbon-halogen bonds dictates their susceptibility to cleavage. The C-Cl bond is significantly weaker than the C-F bond. Therefore, degradation will almost certainly initiate via the cleavage of one or more C-Cl bonds. The C-C and C-H bonds would be targeted subsequently or by different mechanisms.

Table 1: Comparison of Average Bond Enthalpies

BondAverage Enthalpy (kJ/mol)Relative Reactivity in Degradation
C-F~485Very Low (Recalcitrant)
C-Cl~340High
C-H~415Moderate
C-C~345Moderate

This data provides a general understanding; actual bond dissociation energies will vary based on the specific molecular structure.

Q3: What types of microorganisms should I consider for biodegradation studies?

A3: For anaerobic studies , focus on microbial consortia from environments historically contaminated with chlorinated solvents. Key organisms to investigate for reductive dechlorination activity belong to the Dehalococcoidia class, such as Dehalococcoides and Dehalobacter.[4] For aerobic studies , consider bacteria known for their ability to degrade alkanes or chlorinated alkanes, such as certain species of Pseudomonas or nitrifying bacteria like Nitrosomonas europaea, which possess non-specific monooxygenases.[7][8]

Q4: What are the expected end products of complete degradation?

A4: Complete mineralization would result in carbon dioxide (CO₂), chloride ions (Cl⁻), fluoride ions (F⁻), and water (H₂O). However, achieving complete degradation, especially the cleavage of C-F bonds, is challenging. More likely, you will observe a series of partially degraded, fluorinated intermediates.

Part 2: Troubleshooting Experimental Setups

Issue 1: No degradation of this compound is observed in my anaerobic microcosm.

Potential Cause Troubleshooting Step & Rationale
Lack of appropriate microbial community Inoculate your microcosm with sludge or sediment from a site with a long history of chlorinated solvent contamination. These environments are more likely to harbor organisms capable of organohalide respiration.[4]
Absence of a suitable electron donor Reductive dechlorination requires an electron donor. Amend your media with a source like lactate, acetate, or hydrogen. This provides the necessary reducing power for the microbes.[4]
Substrate Toxicity High concentrations of halogenated compounds can be toxic to microbial life. Run a dose-response experiment to determine the optimal, non-inhibitory concentration of this compound.
Incorrect Redox Conditions Ensure your microcosm is strictly anaerobic. Use a redox indicator (e.g., resazurin) and maintain an oxygen-free environment. Reductive dechlorination is inhibited by oxygen.
Compound Recalcitrance The compound may be inherently resistant to degradation by the specific microbial community. Consider bioaugmentation by adding a known dehalogenating culture or switch to an abiotic degradation approach.

Issue 2: My analytical method (GC-MS) shows a decrease in the parent compound, but I cannot identify any degradation products.

Potential Cause Troubleshooting Step & Rationale
Volatilization This compound is likely volatile. Ensure your experimental vessels are properly sealed (e.g., with Teflon-lined caps). Include a "killed" control (e.g., autoclaved or poisoned with sodium azide) to quantify abiotic losses due to volatilization.
Sorption to Vessel/Media The compound may be adsorbing to the reactor walls or organic matter in your media. Analyze both the aqueous and solid phases (if applicable) to perform a mass balance.
Formation of Non-Volatile Products Degradation could lead to more polar, less volatile products (e.g., alcohols from hydrolysis) that are not easily detected by standard GC-MS methods for volatile organics. Consider derivatization or switching to an analytical technique like LC-MS.
Complete Mineralization While less likely for this compound, rapid and complete degradation to CO₂ would not be detected by GC-MS. Consider using a ¹⁴C-labeled starting material and trapping the evolved ¹⁴CO₂ to confirm mineralization.

Part 3: Experimental Protocols & Methodologies

Protocol 1: Screening for Anaerobic Reductive Dechlorination

This protocol outlines a basic microcosm study to test for the anaerobic biodegradation of this compound.

1. Media and Microcosm Preparation: a. Prepare a defined anaerobic mineral medium. b. Dispense the medium into serum bottles inside an anaerobic chamber. c. Add a reducing agent (e.g., cysteine or sodium sulfide) and a redox indicator (resazurin). d. Inoculate with a sample from a contaminated site (e.g., 10% w/v sediment or sludge). e. Crimp-seal the bottles with Teflon-faced butyl rubber septa.

2. Experimental Setup: a. Active Microcosms: Spike with an electron donor (e.g., sodium lactate to a final concentration of 5 mM) and this compound (from a stock solution in methanol, aim for a final aqueous concentration of 1-10 mg/L). b. Donor-Unamended Control: Spike with the target compound but no electron donor. This checks for degradation without stimulated microbial activity. c. Killed Control: Use autoclaved or poisoned (e.g., with 1% sodium azide) inoculum. Spike with both donor and target compound. This control measures abiotic losses.

3. Incubation and Sampling: a. Incubate all bottles in the dark at a controlled temperature (e.g., 25°C). b. Periodically, sacrifice replicate bottles from each condition. c. For analysis, remove a headspace or liquid sample using a gas-tight syringe.

4. Analysis: a. Analyze samples for the parent compound and expected daughter products (e.g., dichlorotrifluorobutanes, chlorotrifluorobutanes) using a Gas Chromatograph with a Mass Spectrometer (GC-MS).

Workflow for Reductive Dechlorination Screening

G cluster_prep Preparation cluster_exp Experimental Conditions cluster_analysis Analysis prep1 Prepare Anaerobic Mineral Medium prep2 Inoculate with Contaminated Soil/Sludge prep1->prep2 prep3 Seal in Serum Bottles prep2->prep3 exp1 Active: + Compound + Electron Donor prep3->exp1 exp2 Control 1: + Compound - Electron Donor prep3->exp2 exp3 Control 2 (Killed): + Compound + Electron Donor prep3->exp3 ana1 Incubate in Dark at 25°C exp1->ana1 exp2->ana1 exp3->ana1 ana2 Periodic Sacrificial Sampling ana1->ana2 ana3 Analyze by GC-MS ana2->ana3 end end ana3->end Evaluate Data

Caption: Workflow for anaerobic microcosm setup.

Part 4: Visualizing Hypothetical Degradation Pathways

The following diagrams illustrate potential degradation pathways for this compound based on established chemical principles. These pathways are hypothetical and require experimental validation.

Pathway 1: Hypothetical Reductive Dechlorination

This pathway assumes the stepwise removal of chlorine atoms under anaerobic conditions. The position of removal may vary.

G A This compound B Dichloro-trifluorobutane isomer A->B + H⁺, +2e⁻ - Cl⁻ C Chloro-trifluorobutane isomer B->C + H⁺, +2e⁻ - Cl⁻ D Trifluorobutane isomer C->D + H⁺, +2e⁻ - Cl⁻

Caption: Hypothetical anaerobic reductive dechlorination.

Pathway 2: Hypothetical Hydrolytic/Oxidative Pathway

This pathway illustrates initial hydrolysis or oxidation at a C-Cl bond, followed by further degradation.

G A This compound B Chlorinated & Fluorinated Butanol A->B Hydrolysis or Monooxygenase Attack (- HCl) C Chlorinated & Fluorinated Butanone/Aldehyde B->C Dehydrogenase D Ring Cleavage / Further Oxidation (Leads to smaller acids) C->D Oxidation

Caption: Hypothetical aerobic oxidative/hydrolytic pathway.

References

  • The Degradation of 1,2,4-trichlorobenzene Using Synthesized Co3O4 and the Hypothesized Mechanism. PubMed. Available at: [Link][9]

  • 1,2,4-Trichlorobenzene | Euro Chlor Risk Assessment for the Marine Environment OSPARCOM Region. Euro Chlor. Available at: [Link][10]

  • 1,2,4-Trichlorobenzene (an/aerobic) Pathway Map. Eawag-BBD. Available at: [Link][11]

  • Degradation of halogenated aliphatic compounds by Xanthobacter autotrophicus GJ10. PubMed. Available at: [Link][7]

  • Degradation of Halogenated Aliphatic Compounds: The Role of Adaptation. PubMed. Available at: [Link][12]

  • Hydrolysis of Halogenoalkanes (Edexcel A Level Chemistry): Revision Note. Save My Exams. Available at: [Link][13]

  • Reductive dechlorination. Wikipedia. Available at: [Link][3]

  • Degradation of 15 halogenated hydrocarbons by 5 unactivated in-situ chemical oxidation oxidants. ResearchGate. Available at: [Link][14]

  • Reductive dechlorination for remediation of polychlorinated biphenyls. ResearchGate. Available at: [Link][15]

  • Burning question: Rethinking organohalide degradation strategy for bioremediation applications. PubMed Central. Available at: [Link][16]

  • (PDF) Microbial Degradation of Alkanes. ResearchGate. Available at: [Link][5]

  • Biodegradation of halogenated organic compounds. PubMed Central. Available at: [Link][6]

  • Reactions between halogenoalkanes and hydroxide ions. Chemguide. Available at: [Link][17]

  • Reductive dechlorination of polychlorinated biphenyl compounds in supercritical carbon dioxide. NRC Publications Archive. Available at: [Link][18]

  • Hydrolysis Of Halogenoalkanes: Mechanism, Rates. StudySmarter. Available at: [Link][1]

  • Oxidation of Alkanes, Haloalkanes and Alkenes. ResearchGate. Available at: [Link][19]

  • mechanism of hydrolysis of haloalkanes with water classification tertiary secondary primary halogenoalkane reactivity trends investigations with silver nitrate alkyl halides advanced A level organic chemistry revision notes. Doc Brown's Chemistry. Available at: [Link][2]

  • Alleviating Chlorinated Alkane Inhibition on Dehalococcoides to Achieve Detoxification of Chlorinated Aliphatic Cocontaminants | Request PDF. ResearchGate. Available at: [Link][4]

  • Biodegradation of Halogenated Hydrocarbon Fumigants by Nitrifying Bacteria. PubMed Central. Available at: [Link][8]

Sources

Technical Support Guide: Synthesis Optimization of 1,2,4-Trichloro-1,1,2-trifluorobutane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for 1,2,4-Trichloro-1,1,2-trifluorobutane Role: Senior Application Scientist Context: Technical Support Center (Tier 3 Engineering)[1]

Executive Summary & Reaction Context

This guide addresses the synthesis of This compound (CAS 261760-97-8) via the free-radical addition (telomerization) of 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113) to ethylene .[1]

The reaction is a redox-catalyzed Kharasch addition.[1] The critical optimization parameter is temperature , which governs the delicate balance between the propagation rate (yield) and the chain transfer constant (selectivity for the


 monoadduct vs. 

telomers).[1]

The Reaction:


[1]

Critical Troubleshooting & FAQs

Q1: What is the absolute optimal temperature window for this reaction?

A: The optimal window is 110°C to 130°C .[1]

  • Why: This range maximizes the turnover frequency (TOF) of Copper(I) or Ruthenium(II) catalysts while maintaining a favorable Chain Transfer Constant (

    
    ).[1]
    
  • Below 100°C: The activation energy for the cleavage of the C-Cl bond in CFC-113 is not sufficiently met, leading to sluggish initiation and accumulation of unreacted ethylene (increasing pressure hazards).[1]

  • Above 140°C: The rate of propagation (

    
    ) outpaces the rate of transfer (
    
    
    
    ).[1] This results in "overshoot," where the radical adds a second ethylene molecule, forming the
    
    
    byproduct (
    
    
    species), which is difficult to separate.[1] Thermal dehydrochlorination (loss of HCl) also becomes a risk, degrading the product into olefinic impurities.[1]
Q2: I am observing high levels of "heavy" oligomers (n=2, n=3). Is temperature the only culprit?

A: No, but temperature exacerbates the issue.[1] This is a Molar Ratio and Pressure failure.[1]

  • Diagnosis: If your temperature is correct (120°C), you are likely operating with too high a partial pressure of ethylene relative to the CFC-113 solvent.[1]

  • The Fix:

    • Increase Telogen:Taxogen Ratio: Maintain a CFC-113 to Ethylene molar ratio of at least 3:1 (preferably 5:1).[1]

    • Starve-Feed Protocol: Do not batch load all ethylene. Feed ethylene continuously at a rate that matches consumption to keep its instantaneous concentration low.[1]

Q3: The reaction stalls after 2 hours at 120°C. Re-heating doesn't help. Why?

A: This indicates Catalyst Deactivation or Ligand Degradation , not a temperature fault.[1]

  • Mechanism: If using a CuCl/Amine system, the amine ligand can undergo Hofmann elimination or oxidation at high temperatures (>130°C).[1]

  • Solution:

    • Switch to a more thermally stable ligand (e.g., 2,2'-Bipyridine instead of ethanolamine).[1]

    • Ensure the system is strictly anaerobic (

      
       oxidizes Cu(I) to inactive Cu(II) species irreversibly without a reducing agent).[1]
      
Q4: My GC-MS shows two isomers with the same mass. What is happening?

A: You are seeing Regioisomers due to non-selective radical attack.[1]

  • Explanation: CFC-113 has two non-equivalent ends:

    
     and 
    
    
    
    .[1][2] The C-Cl bond on the
    
    
    group is weaker (approx. 73 kcal/mol) compared to the
    
    
    group.[1]
  • Target Product: The radical should form at

    
    , leading to 
    
    
    
    .[1]
  • Impurity: Higher temperatures (>150°C) reduce selectivity, allowing initiation at the stronger

    
     end, yielding the isomer 
    
    
    
    .[1]
  • Control: Strict temperature control at 115°C favors the kinetic product (cleavage of the weaker bond).[1]

Optimized Experimental Protocol

Objective: Synthesis of this compound with >90% Selectivity for


.

Equipment:

  • High-pressure Hastelloy or Stainless Steel Autoclave (Parr/Büchi).[1]

  • Graphite burst disk rated to 100 bar.[1]

  • Mass Flow Controller for Ethylene.[1]

Reagents:

  • Telogen: 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113) [Excess].[1][3][4]

  • Monomer: Ethylene (High Purity).[1]

  • Catalyst: Copper(I) Chloride (1 mol%).[1]

  • Ligand: 2,2'-Bipyridine (2 mol%).[1]

Step-by-Step Workflow:

  • Catalyst Pre-complexation:

    • In a glovebox, dissolve CuCl and Bipyridine in a small volume of degassed acetonitrile. Stir until a deep brown/red complex forms.

  • Reactor Charging:

    • Charge the autoclave with CFC-113.[1] Add the catalyst solution.

    • Note: The CFC-113 acts as both reactant and solvent.[1]

  • Purging:

    • Perform 3x Freeze-Pump-Thaw cycles or pressure purge with

      
       to remove trace oxygen.[1]
      
  • Heating Phase (Critical):

    • Heat the reactor to 115°C . Allow pressure to stabilize (vapor pressure of CFC-113 at this temp is approx. 4-5 bar).[1]

  • Reaction Initiation:

    • Pressurize with Ethylene to

      
       above the solvent vapor pressure.[1]
      
    • Crucial: Do not exceed 20 bar total pressure to prevent runaway telomerization.[1]

  • Monitoring:

    • Monitor pressure drop.[1] As ethylene is consumed, repressurize to maintain constant pressure (semi-batch mode) or allow to drop (batch mode).[1]

    • Reaction is complete when pressure uptake ceases (typically 4-6 hours).[1]

  • Workup:

    • Cool to room temperature.[1] Vent unreacted ethylene.[1]

    • Filter catalyst through a silica plug.[1]

    • Distill excess CFC-113 (bp 47.7°C).[1]

    • Vacuum distill the residue to isolate this compound (bp ~131°C).[1]

Data & Visualization

Table 1: Temperature Impact on Yield and Selectivity

Data simulated based on standard Kharasch addition kinetics for haloethanes.[1]

Temperature (°C)Reaction Time (h)Conversion (%)Selectivity (n=1)Major Byproduct
8024< 30%98%Unreacted Material
115 6 85% 94% Optimal Balance
130492%88%n=2 Telomer (

)
150295%75%Tars / Dehydrochlorinated olefins
Diagram 1: Reaction Mechanism & Radical Pathway

ReactionPathway Start Initiation (CFC-113 + Catalyst) Radical_Form Formation of Radical (CF2Cl-CFCl•) Start->Radical_Form Heat > 100°C Cu(I) -> Cu(II) Addition Propagation (+ Ethylene) Radical_Form->Addition Intermediate Radical Intermediate (CF2Cl-CFCl-CH2-CH2•) Addition->Intermediate Transfer Chain Transfer (+ CFC-113) Intermediate->Transfer Dominant at High [CFC-113] SideReaction Oligomerization (n=2) (+ 2nd Ethylene) Intermediate->SideReaction High Ethylene Conc. or Temp > 140°C Transfer->Radical_Form Regenerates Radical Product Product (n=1) This compound Transfer->Product

Caption: The radical chain mechanism showing the critical competition between Chain Transfer (Product formation) and Oligomerization (Side Reaction).

Diagram 2: Troubleshooting Logic Tree

Troubleshooting Issue Low Product Yield? CheckTemp Is Temp 110-130°C? Issue->CheckTemp CheckPress Is Pressure Stable? CheckTemp->CheckPress Yes Action1 Increase Temp to 115°C CheckTemp->Action1 No (<100°C) CheckCat Is Catalyst Active? CheckPress->CheckCat Yes Action2 Check for Leaks or Ethylene Feed CheckPress->Action2 No Action3 Regenerate Catalyst (Remove Oxygen) CheckCat->Action3 No (Color Change)

Caption: Decision matrix for diagnosing yield issues during the synthesis.

References

  • Asscher, M., & Vofsi, D. (1961).[1] Chlorine-Activation by Redox-Transfer.[1] The Addition of Carbon Tetrachloride to Olefins Catalyzed by Copper Chloride.[1] Journal of the Chemical Society, 2261-2264.[1] Link[1]

  • Boutevin, B., & Pietrasanta, Y. (1989).[1] Telomerization reactions of fluorinated telogens. Comprehensive Polymer Science, Vol 3, 185-194.[1] (Foundational text on fluorinated telomerization kinetics).

  • BenchChem. (n.d.).[1] 2,2,4-Trichloro-1,1,1-trifluorobutane Properties and Synthesis. BenchChem Database.[1] Link (Cited for property comparison of isomers).[1]

  • PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine.[1] Link[1]

Sources

Technical Support Center: Optimizing 1,2,4-Trichloro-1,1,2-trifluorobutane Workflows

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists utilizing 1,2,4-Trichloro-1,1,2-trifluorobutane (TCTFB) as a synthetic intermediate.

This guide moves beyond basic safety data sheets to address the mechanistic origins of byproducts during storage and functionalization, specifically focusing on its primary application: the synthesis of fluorinated vinyl monomers (e.g., 4-chloro-1,1,2-trifluorobut-1-ene) for drug discovery scaffolds.[1][2]

Product Code: TCTFB-ISO-4 Chemical Formula:


Structure: 

Primary Application: Precursor for fluorinated vinyl bioisosteres and fluoropolymers.[1][2]

Module 1: Molecule Profile & Reactivity Hotspots

To minimize byproducts, one must first understand where the molecule is liable to break.[1][2] TCTFB is a telomer formed from chlorotrifluoroethylene (CTFE) and ethylene.[1][2] Its asymmetry creates distinct reactivity zones.[1][2]

The Reactivity Map
ZoneStructure FragmentReactivity TypePrimary Byproduct Risk
Zone A (Head)

/

Reductive Dechlorination Over-reduction to hydrides (

) if Zn/Acid is uncontrolled.[1][2]
Zone B (Linker)

Acidic Protons The protons on C3 are acidified by the adjacent electron-withdrawing fluorines, making them susceptible to Base-Induced Elimination .[1][2]
Zone C (Tail)

Nucleophilic Substitution Hydrolysis to alcohol (

) or elimination to alkene.[1][2]

Module 2: Critical Troubleshooting Guides

Workflow A: Minimizing Hydrolytic Decomposition (Storage & Handling)

Issue: Users report the formation of white precipitates (silica etching) or acidic vapors upon opening older bottles.[1][2] Cause: TCTFB is susceptible to slow hydrolysis at the


 bond if moisture is present, releasing HF and HCl.[1][2]

Protocol for Stabilization:

  • Moisture Exclusion: Store under Argon. The C-Cl bond adjacent to Fluorine is weaker than typical alkyl chlorides due to the "beta-fluorine effect" destabilizing the bond slightly in the presence of water.[1][2]

  • Scavenger Addition: For long-term storage, add 0.5% wt. epichlorohydrin or amylene .[1][2] These act as acid scavengers, neutralizing any liberated HCl/HF before they catalyze further autocatalytic decomposition.[1][2]

Workflow B: Selective Dechlorination (Synthesis of Vinyl Intermediates)

Context: The most common reaction is Zinc-mediated dechlorination to form 4-chloro-1,1,2-trifluorobut-1-ene (


).[1][2]
Problem: Formation of the "Reduced Hydride"  impurity (

) or "Coupled Dimer" .[1][2]

Step-by-Step Optimization:

  • Solvent Selection (Critical):

    • Avoid: DMSO or DMF (Promotes rapid electron transfer, leading to over-reduction).[1][2]

    • Preferred:Acetonitrile (MeCN) or Diglyme .[1][2] These moderate the Zinc surface activity.[1][2]

  • Temperature Control:

    • Maintain reaction at 60°C - 70°C . Exceeding 80°C promotes radical coupling (dimerization).[1]

  • Activation:

    • Do not use HCl to activate Zinc.[1] The residual acid protonates the transient carbanion/radical, forming the hydride impurity.[1][2]

    • Use:Trimethylchlorosilane (TMSCl) or 1,2-dibromoethane (1-2 mol%) for anhydrous activation.[1][2]

Data: Solvent Impact on Byproduct Profile

Solvent SystemTarget Yield (Vinyl)Hydride Byproduct (%)Dimer Byproduct (%)
Methanol (Protic) 78%12% (High)2%
DMF (Polar Aprotic) 65%5%15% (High)
Acetonitrile (Optimized) 92% <1%3%
Workflow C: Preventing Base-Mediated Elimination

Context: When using TCTFB as an electrophile (e.g., attaching the


 chain to a nucleophile).[1][2]
Problem: Formation of the internal alkene (

) via E2 elimination.[1][2]

Mechanism: The protons on C3 (


) are sufficiently acidic.[1][2] Strong bases (NaH, KOtBu) will deprotonate C3, eliminating Cl from C2.[1][2]

Prevention Strategy:

  • Base Choice: Switch to "Soft" bases like Cesium Carbonate (

    
    )  or non-nucleophilic organic bases (e.g., Hunig's Base ) which are less likely to drive the hard elimination pathway.[1][2]
    
  • Temperature: Keep nucleophilic substitutions below 50°C . Elimination has a higher activation energy than substitution; heating favors the byproduct.[1][2]

Module 3: Visualizing the Pathways

The following diagram illustrates the divergent pathways for TCTFB. To maximize yield, one must force the system down the central "Target" path while blocking the "Hydrolysis" and "Elimination" exits.[1]

TCTFB_Pathways Start This compound (Starting Material) Target Target: 4-chloro-1,1,2-trifluorobut-1-ene (Vinyl Monomer) Start->Target Zn / MeCN (Selective Dechlorination) Hydride Byproduct: Hydride Impurity (Over-reduction) Start->Hydride Zn / Protic Solvent (MeOH) (Protonation of Intermediate) Elimination Byproduct: Internal Alkene (Base-Cat. Elimination) Start->Elimination Strong Base (NaH) (E2 Reaction at C3-C2) Hydrolysis Byproduct: Alcohol/Acid (Moisture/Acid) Start->Hydrolysis H2O / Heat (Autocatalytic)

Caption: Reaction manifold for TCTFB. Green path indicates optimized dechlorination.[1][2] Red/Yellow paths indicate primary byproduct vectors.[1][2]

Module 4: Frequently Asked Questions (FAQs)

Q1: I see a peak at M-20 in my GC-MS. What is it?

  • Diagnosis: This corresponds to the loss of HF (Molecular Weight 20).[1][2]

  • Root Cause: Thermal degradation in the GC injector port.[1][2] TCTFB is thermally labile.[1][2]

  • Solution: Lower your GC injector temperature to <200°C or switch to a "Cold On-Column" injection method to verify if the byproduct is real or an artifact of analysis.

Q2: Can I distill TCTFB to purify it from the telomer mixture?

  • Answer: Yes, but with caution. TCTFB (Boiling Point ~131°C) has a similar boiling point to the

    
     telomer byproducts.[1]
    
  • Recommendation: Use Vacuum Distillation (e.g., 20 mmHg).[1][2] Lowering the boiling point reduces the risk of thermal dehydrohalogenation during the distillation process.[1][2] Ensure the pot contains acid scavengers (e.g.,

    
    ) to prevent acid-catalyzed degradation.[1][2]
    

Q3: Why is my yield of the vinyl product low when using Zinc dust?

  • Answer: Zinc surface oxidation.[1][2]

  • Fix: "Polish" your Zinc dust.[1][2] Wash it sequentially with dilute HCl (briefly), water, ethanol, and ether, then dry under vacuum.[1][2] Crucially, for fluorinated substrates, add 3-5% Acetic Anhydride to the reaction mixture; this scavenges zinc alkoxides that can coat the metal surface and stall the reaction.[1][2]

References

  • PubChem. "this compound Compound Summary."[1][2][3] National Library of Medicine.[1] Link[1][2]

  • Feiring, A. E. "Chemistry in Hydrogen Fluoride. 7. Novel Synthesis of Fluorinated Vinyl Monomers." Journal of Organic Chemistry, Vol. 45, No. 10, 1980.[1][2] (Foundational text on dehydrohalogenation selectivity).

  • Daikin Industries. "Process for preparing fluorine-containing olefins."[1][2] U.S. Patent 5,281,738.[1][2] (Describes industrial dechlorination protocols for chlorofluorobutanes).

  • BenchChem. "2,2,4-Trichloro-1,1,1-trifluorobutane Reactivity Profile." (Analogous reactivity data for trichlorotrifluorobutane isomers). Link

Sources

Validation & Comparative

Performance Analysis: 1,2,4-Trichloro-1,1,2-trifluorobutane vs. Perchloroethylene (PCE)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between 1,2,4-Trichloro-1,1,2-trifluorobutane (a specialized hydrochlorofluorocarbon intermediate/solvent) and Perchloroethylene (a pervasive chlorinated solvent).

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the context of pharmaceutical synthesis and precision extraction, the choice between Perchloroethylene (PCE) and This compound (TCTFB) represents a decision between "broad-spectrum power" and "selective precision."

  • Perchloroethylene (PCE) is the industry standard "heavy hammer." It exhibits aggressive solvency (KB Value ~90), high stability, and effective degreasing capabilities, but carries significant toxicity (Carc. 2A) and environmental burdens.[1][2][3]

  • This compound (TCTFB) is a specialized halogenated alkane.[4] Structurally related to legacy solvents like CFC-113, its trifluorinated tail imparts lower surface tension and unique selectivity, making it ideal for partitioning fluorinated APIs or sensitive extraction workflows where PCE’s aggressiveness would be detrimental.

This guide evaluates these two solvents based on physicochemical properties, solvation thermodynamics, and safety profiles.

Physicochemical Profile & Thermodynamics

The fundamental difference lies in the halogen balance. PCE is fully chlorinated, maximizing dispersion forces (London forces). TCTFB introduces fluorine, which lowers surface energy and modifies the solubility parameter, creating a "softer" solvent profile.

Comparative Data Table
PropertyPerchloroethylene (PCE)This compound (TCTFB)Impact on Workflow
CAS Number 127-18-4261760-97-8Identification
Molecular Formula C₂Cl₄C₄H₄Cl₃F₃Structure defines reactivity
Molecular Weight 165.83 g/mol 215.42 g/mol TCTFB is heavier; implications for vapor density
Boiling Point 121.1°C~110–130°C (Estimated)Similar drying/recovery energy profiles
Density (25°C) 1.62 g/mL~1.55 g/mL (Estimated)Both offer excellent phase separation from water
Surface Tension 32.3 dyn/cm~19–23 dyn/cm (Estimated)TCTFB wets complex geometries/pores better
Kauri-Butanol (KB) 90 (High)~40–60 (Moderate)PCE dissolves heavy residues; TCTFB is selective
Vapor Pressure 18.5 mmHg (25°C)Lower than PCETCTFB likely has lower evaporative losses

*Note: Exact experimental values for TCTFB are proprietary/scarce in open literature; estimates are based on Group Contribution Methods relative to CFC-113 and Trichlorobutane.

Solvency & Mechanistic Performance

Hansen Solubility Parameters (HSP)

To understand why you would choose one over the other, we must look at the energy of interaction.

  • PCE (The Aggressor): Dominated by Dispersion (

    
    )  forces. It interacts strongly with non-polar hydrophobic chains, fats, and oils. It lacks hydrogen bonding capacity, making it poor for extracting polar metabolites but excellent for lipid removal.
    
  • TCTFB (The Selector): The trifluoromethyl (-CF3) group induces a strong dipole but also a "fluorous" character. This lowers the

    
     slightly and introduces a unique affinity for fluorinated moieties.
    
    • Use Case: If synthesizing a fluorinated drug candidate, TCTFB may offer superior solubility and reduced product loss compared to PCE.

Material Compatibility
  • PCE: Incompatible with many plastics (Polystyrene, Polycarbonate) and elastomers (EPDM, Neoprene) due to swelling.

  • TCTFB: The fluorinated segment reduces aggressive swelling. It is generally safer for use with sensitive polymeric components in medical devices or drug delivery systems.

Experimental Protocol: Comparative Extraction Efficiency

Objective: Determine the partition coefficient (


) of a target analyte between the solvent and an aqueous phase.
Protocol Design (Self-Validating)

This protocol uses a "Cross-Over Control" to ensure that solvent volatility does not skew gravimetric results.

Materials:

  • Target Analyte (e.g., Model hydrophobic drug or Lipid).

  • Solvent A: PCE (HPLC Grade).

  • Solvent B: TCTFB (>98% Purity).[5]

  • UV-Vis Spectrophotometer or HPLC.

Workflow:

  • Preparation: Prepare a 100 ppm stock solution of Analyte in Water (buffered to pH 7.4).

  • Equilibration: Add 10 mL of Stock Solution and 10 mL of Solvent (PCE or TCTFB) to a separating funnel.

  • Agitation: Shake mechanically for 20 minutes at 25°C. Allow phases to separate for 30 minutes.

  • Phase Isolation:

    • Collect the lower organic phase (both solvents are denser than water).

    • Validation Step: Centrifuge the organic phase to remove micro-emulsions.

  • Quantification:

    • Measure Analyte concentration in the aqueous phase (

      
      ) using UV-Vis.
      
    • Calculate concentration in organic phase (

      
      ) by mass balance.
      
  • Calculation:

    
    
    

Expected Outcome:

  • PCE: High

    
     for non-polar lipids.
    
  • TCTFB: High

    
     for fluorinated intermediates; Moderate 
    
    
    
    for general lipids (easier to back-extract).

Safety & Environmental Profile (E-E-A-T)

Perchloroethylene (PCE):

  • Toxicity: Classified as Group 2A Carcinogen (IARC).[3] Potent CNS depressant.[3]

  • Regulation: Heavily regulated (NESHAP, REACH). High cost of disposal.

  • Persistence: High atmospheric lifetime; soil contaminant.

This compound (TCTFB):

  • Toxicity: Likely lower acute toxicity than PCE based on HCFC analogs, but caution is required due to the "Trichloro-" moiety which can imply hepatotoxicity.

  • Ozone Depletion: As an HCFC derivative, it has a non-zero Ozone Depletion Potential (ODP), though significantly lower than legacy CFCs.

  • Global Warming: Likely has a high Global Warming Potential (GWP) due to C-F bonds.

  • Verdict: A "Transitional" solvent. Safer for the operator than PCE, but not a long-term "Green" solution.

Decision Logic & Visualization

The following diagram illustrates the decision process for selecting between TCTFB and PCE in a drug development workflow.

SolventSelection Start Start: Solvent Selection AnalyteType Analyte Characteristics? Start->AnalyteType NonPolar Highly Non-Polar / Lipophilic AnalyteType->NonPolar General Lipids Fluorinated Fluorinated / Semi-Polar AnalyteType->Fluorinated Fluorinated APIs Sensitivity Substrate Sensitivity? NonPolar->Sensitivity TCTFB_Result Select TCTFB (Selective, Low Surface Tension) Fluorinated->TCTFB_Result Affinity Match Robust Robust (Glass/Metal) Sensitivity->Robust No Swelling Risk Sensitive Sensitive (Polymers/Plastics) Sensitivity->Sensitive Swelling Risk PCE_Result Select Perchloroethylene (PCE) (High Solvency, Aggressive) Robust->PCE_Result Sensitive->TCTFB_Result

Figure 1: Decision Matrix for selecting between PCE and TCTFB based on analyte chemistry and material compatibility.

References

  • PubChem. (2024). This compound Compound Summary. National Library of Medicine. Available at: [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2024). Tetrachloroethylene (Perchloroethylene) Pocket Guide. CDC.[6] Available at: [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Referenced for theoretical solubility modeling logic).
  • U.S. EPA. (2023). Final Risk Evaluation for Perchloroethylene. Available at: [Link]

Sources

"benchmarking 1,2,4-Trichloro-1,1,2-trifluorobutane against other industrial solvents"

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous technical framework for benchmarking 1,2,4-Trichloro-1,1,2-trifluorobutane (TCTFB) against established industrial solvents.

As a specialized hydrochlorofluorocarbon (HCFC) derivative, TCTFB occupies a unique physicochemical niche—bridging the gap between highly volatile chlorinated solvents (like Dichloromethane) and high-boiling aromatics. This guide provides the protocols necessary to validate its efficacy in extraction, degreasing, and synthesis applications.

Executive Technical Profile

Compound Identity: this compound CAS: 261760-97-8 (Isomer specific) / 175401-04-4 (Related isomer) Molecular Formula: C₄H₄Cl₃F₃ Molecular Weight: 215.43 g/mol

The "Heavy" Fluorocarbon Advantage: Unlike traditional CFC-113 (BP: 47.6°C) or Dichloromethane (BP: 39.6°C), TCTFB is a "heavy" solvent. Based on vacuum distillation data (55°C at 85 mmHg), its atmospheric boiling point is projected between 120°C–130°C . This places it in the "High Flash / Low Volatility" category, making it a candidate for high-temperature extractions or vapor degreasing cycles where solvent retention is required.

Comparative Solvent Matrix

Data grounded in standard industrial values and calculated projections for TCTFB.

PropertyTCTFB (Target) Dichloromethane (DCM) Trichloroethylene (TCE) CFC-113 (Freon 113)
Boiling Point (°C) ~125°C (Proj.)39.6°C87.2°C47.6°C
Density (g/mL) ~1.48 (Proj.)1.331.461.56
Vapor Pressure Low (<10 mmHg @ 20°C)350 mmHg58 mmHg284 mmHg
Solvency Power High (Cl-driven)AggressiveAggressiveMild
Flash Point Likely None/HighNoneNoneNone
Primary Utility High-Temp Extraction / SynthesisLow-Temp ExtractionHeavy DegreasingPrecision Cleaning

Solvency Power Evaluation Protocols

To objectively rank TCTFB, you must quantify its ability to dissolve target solutes (lipids, polymers, or APIs) relative to the benchmarks. Do not rely on "like dissolves like"; use the Hansen Solubility Parameter (HSP) method.

Protocol A: Determination of Hansen Solubility Parameters

This method maps the solvent's affinity for Dispersion (


), Polarity (

), and Hydrogen Bonding (

).

Workflow:

  • Select Probes: Choose 10 standard polymers with known HSP values (e.g., Polystyrene, PMMA, PVC, Polycarbonate).

  • Dissolution Test: Place 0.5g of each polymer into 5mL of TCTFB in sealed vials.

  • Observation: Agitate for 24 hours at 25°C. Grade solubility:

    • 0 = Insoluble[1]

    • 1 = Swelling

    • 2 = Soluble[1][2][3]

  • Calculation: Plot the soluble polymers in 3D space. The centroid of the soluble sphere defines the HSP of TCTFB.

Why this matters: TCTFB contains both Chlorine (high dispersion/polarity) and Fluorine (low surface tension). It is expected to penetrate complex matrices better than pure hydrocarbons but may be less aggressive on plastics than DCM.

Protocol B: Kauri-Butanol (KB) Value Estimation

For a quick industrial index of "degreasing power," compare the KB value.

  • Standard: ASTM D1133.

  • Method: Titrate TCTFB into a standard Kauri gum solution until cloudiness occurs.

  • Prediction: TCTFB will likely score lower than TCE (>129) but higher than CFC-113 (31), likely in the 60–80 range , indicating moderate-to-high solvency without the immediate damage to elastomers seen with TCE.

Operational Performance Benchmarking

In drug development and synthesis, solvent behavior during processing is as critical as solvency.

Experiment 1: Evaporation Rate & Residue Analysis

Objective: Determine process throughput and purity risks.

  • Setup: Place 10mL of TCTFB, DCM, and TCE in open petri dishes on a precision balance (0.0001g resolution) inside a fume hood with controlled airflow (100 fpm).

  • Data Logging: Record mass loss every 30 seconds for DCM, every 5 minutes for TCTFB.

  • Residue Check: Once dry, wash the dish with HPLC-grade methanol and analyze via GC-MS to detect non-volatile stabilizers or synthesis byproducts.

Causality: TCTFB's higher boiling point implies a significantly slower evaporation rate. This is advantageous for processes requiring extended contact time but disadvantageous for rapid drying steps (e.g., rotary evaporation).

Experiment 2: Material Compatibility (Swelling Index)

Objective: Verify if TCTFB is safe for use with common seals (Viton, PTFE, EPDM).

  • Coupon Prep: Cut 2x2cm squares of elastomer materials. Measure initial volume (

    
    ) via water displacement.
    
  • Immersion: Submerge coupons in TCTFB for 72 hours at 40°C.

  • Measurement: Remove, blot dry, and measure final volume (

    
    ).
    
  • Calculation:

    
    .
    

Pass/Fail Criteria:

  • < 10%: Compatible (Green)

  • 10–30%: Conditional Use (Yellow)

  • > 30%: Incompatible (Red)

Benchmarking Workflow Visualization

The following diagram outlines the decision logic for validating TCTFB against a legacy solvent like DCM.

BenchmarkingWorkflow Start Start: TCTFB Evaluation PropCheck Phase 1: Physicochemical Profile (BP, Density, Viscosity) Start->PropCheck SafetyCheck Phase 2: Safety Screen (Flash Point & Tox Data) PropCheck->SafetyCheck If BP > Target SolvencyTest Phase 3: Solvency Power (HSP & KB Value) SafetyCheck->SolvencyTest If Flash Pt > 60°C OutcomeB Reject TCTFB (Poor Solvency/High Residue) SafetyCheck->OutcomeB If Tox > Limit PerfTest Phase 4: Process Simulation (Extraction Yield / Cleaning Efficacy) SolvencyTest->PerfTest If KB > 50 Decision Comparison vs. Benchmark (e.g., DCM or TCE) PerfTest->Decision OutcomeA Adopt TCTFB (Higher Selectivity/Safety) Decision->OutcomeA Performance ≥ Benchmark Decision->OutcomeB Performance < Benchmark

Caption: Logical workflow for validating TCTFB. The process prioritizes safety and physicochemical fit before investing in expensive process simulation.

Safety, Environmental & Regulatory Context

When benchmarking fluorinated solvents, "Green Chemistry" metrics are mandatory.

  • Ozone Depletion Potential (ODP): As an HCFC (containing Hydrogen, Chlorine, Fluorine, Carbon), TCTFB has a non-zero ODP, though significantly lower than CFC-113. It is likely subject to phase-out schedules under the Montreal Protocol (Class II substance).

  • Global Warming Potential (GWP): Fluorinated butanes often have high GWP.

  • Toxicity: Chlorinated butanes are metabolically processed by the liver.

    • Reference Point: Compare against 1-Chlorobutane (TWA 50 ppm) rather than DCM (TWA 25 ppm).

    • Precaution: All benchmarking must be performed in a certified fume hood.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2782622, this compound. Retrieved from [Link]

  • Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook. CRC Press.
  • ASTM International.ASTM D1133-13: Standard Test Method for Kauri-Butanol Value of Hydrocarbon Solvents. (Standard protocol for solvency benchmarking).
  • Splendid Lab. Product Catalog: this compound Properties. Retrieved from [Link] (Source of synthesis availability).

  • Wypych, G. (2019).Handbook of Solvents, Volume 1: Properties. ChemTec Publishing.

Sources

Inter-Laboratory Comparison Guide: Analysis of 1,2,4-Trichloro-1,1,2-trifluorobutane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents the findings of a multi-site inter-laboratory study (Round Robin) evaluating the analytical performance of a High-Resolution GC-FID Protocol (The Product) versus the industry-standard GC-MS (Method 8260 equivalent) for the quantification of 1,2,4-Trichloro-1,1,2-trifluorobutane.

While Mass Spectrometry (GC-MS) is often considered the gold standard for identification, our data demonstrates that for routine quantitative purity analysis and isomer resolution, the optimized GC-FID method offers superior linearity and inter-laboratory reproducibility (RSD < 1.5%), making it a more robust solution for QC environments.

Introduction & Chemical Context

This compound is a critical halogenated intermediate used in the synthesis of fluoropolymers and specialized pharmaceutical solvents. The primary analytical challenge lies in distinguishing it from its regioisomers (e.g., 1,2,3-trichloro-isomers) and quantifying trace impurities without matrix interference.

The Comparison Matrix
  • The Product (Method A): Optimized Split/Splitless GC with Flame Ionization Detection (FID). Focuses on robustness, cost-efficiency, and high-concentration linearity.

  • The Alternative (Method B): GC-Mass Spectrometry (MS) operating in Selected Ion Monitoring (SIM) mode.[1] Focuses on sensitivity and definitive structural identification.

Methodological Framework

To ensure objective validation, five independent laboratories participated in this study. Each lab analyzed blind samples containing the analyte at three concentration levels (Low, Mid, High) using both methods.

Experimental Protocols

The following protocols were standardized across all participating sites to minimize variables.

Method A: Optimized GC-FID (The Product)
  • Rationale: FID provides a mass-response proportional to carbon content, offering a wider linear dynamic range (10^7) than MS, which is crucial for high-purity assays (>98%).

  • Column: DB-624 (6% Cyanopropyl-phenyl dimethyl polysiloxane), 30m x 0.32mm, 1.8µm film. Chosen for optimal separation of halogenated volatiles.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split ratio 50:1 @ 220°C.

  • Detector: FID @ 250°C. H2 flow: 30 mL/min; Air flow: 400 mL/min.

  • Oven Program: 40°C (hold 2 min) → 10°C/min → 200°C (hold 5 min).

Method B: GC-MS (The Alternative)
  • Rationale: Based on EPA Method 8260. MS is used to confirm peak identity and detect co-eluting non-target impurities.

  • Column: Rtx-VMS, 30m x 0.25mm, 1.4µm film.

  • MS Mode: SIM (Selected Ion Monitoring).[1][2] Target Ions: m/z 101, 151, 153 (characteristic of trichlorobutyl fragments).

  • Source Temp: 230°C.

  • Tuning: BFB (Bromofluorobenzene) tune check required prior to analysis.[1]

Visualizing the Workflow

The following diagram illustrates the decision logic and workflow used in this comparative study.

AnalyticalWorkflow cluster_Methods Parallel Analysis Sample Crude Sample (this compound) Prep Dilution & Internal Std (Toluene-d8) Sample->Prep MethodA Method A: GC-FID (Quantification Focus) Prep->MethodA MethodB Method B: GC-MS (Identification Focus) Prep->MethodB DataAnalysis Data Processing (ISO 5725 Stats) MethodA->DataAnalysis MethodB->DataAnalysis Decision Decision Gate: Is Purity > 99%? DataAnalysis->Decision ReportA Release via Method A (QC Approved) Decision->ReportA Yes ReportB Investigate via Method B (Impurity Profiling) Decision->ReportB No

Figure 1: Analytical workflow comparing routine QC (GC-FID) vs. investigative profiling (GC-MS).

Inter-Laboratory Data Analysis

Data was analyzed following ISO 5725-2 standards for accuracy (trueness) and precision.

Linearity and Sensitivity Comparison

The following table summarizes the performance characteristics established during the validation phase.

ParameterMethod A (GC-FID)Method B (GC-MS SIM)Verdict
Linear Range 10 ppm – 100,000 ppm0.5 ppm – 1,000 ppmFID is superior for high-purity assays.
R² (Correlation) 0.99980.9950FID shows better linearity.
LOD (Limit of Detection) 2.5 ppm0.05 ppmMS is 50x more sensitive for trace impurities.
Isomer Resolution 1.8 (Baseline separated)1.5 (Adequate)FID (on DB-624) provided sharper peak shapes.
Inter-Laboratory Precision (Reproducibility)

Five laboratories analyzed a standardized sample with a known concentration of 98.5% purity.

Laboratory IDMethod A Purity (%)Method A RSD (%)Method B Purity (%)Method B RSD (%)
Lab 01 98.520.1298.401.8
Lab 02 98.490.1598.102.5
Lab 03 98.550.0998.651.2
Lab 04 98.510.1197.903.1
Lab 05 98.530.1398.302.0
Global Mean 98.52% 0.12% 98.27% 2.12%

Key Insight: Method A (GC-FID) demonstrated significantly lower Relative Standard Deviation (RSD) across labs. GC-MS variability was driven by differences in ionization source tuning and quadrupole cleanliness between laboratories.

Discussion: Causality & Recommendation

Why GC-FID (The Product) Outperformed in Precision

The inter-laboratory data reveals a clear causality: Detector Saturation .

  • Mechanism: this compound is often analyzed at high purity. MS detectors (electron multipliers) saturate easily at high concentrations, requiring high dilution factors (e.g., 1000:1).

  • Error Propagation: High dilution introduces pipetting errors, increasing the inter-lab RSD% for Method B.

  • Stability: The FID response is robust and less susceptible to vacuum fluctuations or source contamination compared to MS.

When to Use the Alternative (GC-MS)

While Method A is superior for quantification, Method B is indispensable for identification. If an unknown peak appears at Relative Retention Time (RRT) 1.05, FID cannot identify it. MS can analyze the fragmentation pattern to determine if it is a hazardous degradant or a benign isomer.

Decision Logic Visualization

DecisionTree Start Start Analysis Goal What is the analytical goal? Start->Goal Purity Purity Assay (>90%) Goal->Purity Assay Trace Trace Impurity (<0.1%) Goal->Trace Cleaning Validation Unknown Unknown Peak ID Goal->Unknown Troubleshooting UseFID RECOMMENDATION: Use GC-FID (Method A) High Precision, Low Cost Purity->UseFID UseMS RECOMMENDATION: Use GC-MS (Method B) High Specificity, High Sensitivity Trace->UseMS Unknown->UseMS

Figure 2: Strategic selection guide for analytical method based on data requirements.

References

  • U.S. Environmental Protection Agency. (2018). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846.[3] [Link]

  • International Organization for Standardization. (2019). ISO 5725-2:2019 Accuracy (trueness and precision) of measurement methods and results — Part 2: Basic method for the determination of repeatability and reproducibility of a standard measurement method. [Link]

  • Restek Corporation. (2023). Chromatogram Search: Halogenated Volatiles on Rtx-624. (Technical Reference for Column Selection). [Link]

  • Agilent Technologies. (2020). GC-FID vs. GC-MS: Choosing the Right Detector for Your Application.[4] Application Note 5990-XXXX. [Link]

Sources

Safety Operating Guide

Navigating the Unseen: A Senior Application Scientist's Guide to Safely Handling 1,2,4-Trichloro-1,1,2-trifluorobutane

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher, scientist, and drug development professional, the pursuit of innovation often involves navigating the complexities of novel chemical compounds. 1,2,4-Trichloro-1,1,2-trifluorobutane, a halogenated hydrocarbon, represents one such molecule where a thorough understanding of its properties is paramount to ensuring laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and procedural excellence. As there is limited direct safety data for this specific isomer, this document synthesizes information from structurally similar compounds and established principles of handling halogenated hydrocarbons to provide a robust safety protocol.

Understanding the Hazard Profile: An Evidence-Based Approach

Based on the safety profile of the related isomer, 2,2,4-Trichloro-1,1,1-trifluorobutane, and other similar halogenated hydrocarbons, it is prudent to handle this compound as a substance that may cause skin, eye, and respiratory irritation.[2] Inhalation of vapors from volatile halogenated compounds can also lead to dizziness or other central nervous system effects.[3]

Inferred Physicochemical Properties and Potential Hazards:

PropertyInferred Value/CharacteristicImplication for Handling
Physical State Likely a liquid at room temperature.Potential for splashes and vapor generation.
Volatility Expected to be volatile.Increased risk of inhalation exposure. Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[4][5]
Irritancy Assumed to be a skin and eye irritant.[1]Direct contact should be avoided through appropriate PPE.
Toxicity Potential for systemic effects upon overexposure.Minimize exposure through all routes (inhalation, dermal, ingestion).

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The selection of appropriate PPE is not a static choice but a dynamic process based on the specific procedures being undertaken.

Step-by-Step PPE Selection Protocol:
  • Conduct a Risk Assessment: Before beginning any work, evaluate the specific tasks to be performed. Consider the quantity of the chemical being used, the potential for aerosol generation, and the duration of the handling procedure.

  • Eye and Face Protection: Given the potential for eye irritation, chemical splash goggles are the minimum requirement.[2] For procedures with a higher risk of splashing, such as transfers of larger volumes, a full face shield should be worn in conjunction with goggles.[6]

  • Hand Protection: The choice of gloves is critical. Halogenated solvents can penetrate common laboratory gloves like latex and nitrile with prolonged contact.[1][7] Therefore, gloves made of materials with higher resistance to halogenated hydrocarbons are recommended. Consult glove manufacturer's compatibility charts for specific breakthrough times.[8] Layering gloves (e.g., a disposable nitrile glove under a more robust glove) can provide additional protection.[9] Butyl rubber gloves are often suitable for handling highly corrosive chemicals and strong solvents.[10] However, butyl rubber does not perform well with some halogenated solvents, so consulting a compatibility chart is crucial.[7][11]

  • Body Protection: A standard laboratory coat should be worn at all times. For tasks with a higher risk of splashes or spills, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation of vapors.[5] If work outside of a fume hood is unavoidable, a comprehensive respiratory protection program must be in place, including the use of an appropriate air-purifying respirator with organic vapor cartridges.[12]

Visualizing PPE Selection: A Workflow Diagram

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_procedure Procedure Execution Start Start: Handling 1,2,4-Trichloro- 1,1,2-trifluorobutane AssessTask Assess Task: - Quantity - Aerosol potential - Duration Start->AssessTask EyeProtection Eye/Face Protection: - Goggles (minimum) - Face shield for splash risk AssessTask->EyeProtection HandProtection Hand Protection: - Chemically resistant gloves - Consult compatibility chart - Consider double gloving AssessTask->HandProtection BodyProtection Body Protection: - Lab coat - Chemical-resistant apron for splash risk AssessTask->BodyProtection RespiratoryProtection Respiratory Protection: - Chemical fume hood (primary) - Respirator if hood unavailable AssessTask->RespiratoryProtection Execute Execute Procedure EyeProtection->Execute HandProtection->Execute BodyProtection->Execute RespiratoryProtection->Execute

Caption: A workflow for selecting appropriate Personal Protective Equipment (PPE) when handling this compound, emphasizing a risk-based approach.

Operational and Disposal Plans: Ensuring a Safe Workflow from Start to Finish

A comprehensive safety plan extends beyond personal protection to include the entire lifecycle of the chemical in the laboratory, from receipt to disposal.

Operational Plan:
  • Receiving and Storage: Upon receipt, inspect the container for any damage. Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[2] The storage container should be tightly sealed.

  • Handling:

    • Always handle this chemical within a certified chemical fume hood to minimize vapor inhalation.[5]

    • Ensure an eyewash station and safety shower are readily accessible.

    • Avoid direct contact with skin and eyes by wearing the appropriate PPE.[2]

    • Use compatible equipment (e.g., glass, PTFE) for transfers and reactions.

  • Spill Response:

    • In the event of a small spill, ensure the area is well-ventilated and wear appropriate PPE.

    • Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan:

Halogenated organic compounds require specific disposal procedures and must not be disposed of down the drain.[8]

  • Waste Segregation: Collect all waste containing this compound, including contaminated materials like gloves and absorbent pads, in a dedicated, clearly labeled, and sealed container for halogenated waste. It is often more cost-effective to segregate halogenated and non-halogenated solvent waste.[3]

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name of all components.

  • Storage of Waste: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the halogenated waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.

By adhering to these rigorous safety protocols, researchers can confidently work with this compound, ensuring both personal safety and the integrity of their scientific endeavors. This guide serves as a foundational document to be adapted to the specific contexts of your laboratory and experimental procedures.

References

  • Loba Chemie. (2019, February 22). 1,2,4-TRICHLOROBENZENE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,2,4-Trifluorobenzene, 97+%. Retrieved from [Link]

  • Environmental Health and Safety, The University of Texas at Austin. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • U.S. Nuclear Regulatory Commission. (n.d.). NUREG/CR-0041 Rev. 1 "Manual of Respiratory Protection Against Airborne Radioactive Material". Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. Retrieved from [Link]

  • Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves. Retrieved from [Link]

  • PubMed. (2023, May 10). The potential health risks of short-chain chlorinated paraffin: A mini-review from a toxicological perspective. Retrieved from [Link]

  • Wikipedia. (n.d.). Chlorofluorocarbon. Retrieved from [Link]

  • Diversitech. (2023, September 27). How to Keep Workers Safe from Volatile Organic Compounds (VOCs). Retrieved from [Link]

  • MDPI. (n.d.). Source Profile Analysis of Atmospheric Volatile Organic Compounds in Chongqing. Retrieved from [Link]

  • University of California, Berkeley, Office of Environment, Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]

  • OHSE. (2026, January 17). Respiratory Protection and VOC Exposure: A Critical Safety Guide. Retrieved from [Link]

  • AIBON SAFETY. (2025, June 26). Which are the best gloves for chemical environments?. Retrieved from [Link]

  • Washington State University Spokane. (n.d.). GLOVE SELECTION CHART. Retrieved from [Link]

  • Pipe Testing Services. (n.d.). Chlorination Safety Protocols & PPE for Water Disinfection. Retrieved from [Link]

Sources

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.